2-(7-Fluoro-1H-indol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-fluoroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRFQLMCZGCXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724486 | |
| Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-24-1 | |
| Record name | (7-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Medicinal Chemist’s Guide to Fluorinated Indoles: SAR, Synthesis, and Strategic Application
The following technical guide details the structure-activity relationship (SAR) of fluorinated indoles.
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 100 FDA-approved drugs. However, the native indole ring is metabolically labile and often lacks the specific electronic profile required for high-affinity target binding. Fluorination is the premier strategy to overcome these limitations.
This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated indoles. It moves beyond generic observations to provide a positional analysis (C4–C7), explaining how fluorine substitution at specific vectors modulates pKa, lipophilicity, metabolic stability, and receptor selectivity.
Physicochemical Impact of Fluorination
The introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but exerts profound electronic effects due to its high electronegativity (3.98 Pauling scale).
Electronic Modulation and pKa Shifts
Fluorine acts as a "metabolic shield" and an electronic tuner. Its effect on the indole ring depends heavily on position relative to the pyrrole nitrogen.
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond framework. This lowers the pKa of the indole N-H (making it more acidic) and reduces the electron density of the aromatic ring.
-
Resonance Effect (+M): Fluorine can donate lone pair electrons into the pi-system, but this is generally weaker than the inductive withdrawal in the indole system, except at positions where it can stabilize a cation (e.g., during electrophilic aromatic substitution).
Table 1: Comparative Electronic Effects of Fluorine Substitution
| Property | Native Indole | 5-Fluoroindole | 6-Fluoroindole | Mechanistic Rationale |
| Lipophilicity (LogP) | ~2.14 | ~2.50 | ~2.50 | Fluorine increases lipophilicity (C-F is more lipophilic than C-H), enhancing membrane permeability. |
| N-H Acidity (pKa) | ~16.2 (DMSO) | ~15.5 | ~15.8 | -I effect stabilizes the conjugate base (indolyl anion). C5 is para to the C3 "enamine" carbon, affecting electronics differently than C6. |
| Metabolic Liability | High (C5/C6 oxidation) | Low | Low | C-F bond (116 kcal/mol) blocks P450 hydroxylation at the substituted position. |
The "Fluorine Scan" Strategy
In drug discovery, a "Fluorine Scan" involves systematically synthesizing the 4-, 5-, 6-, and 7-fluoro isomers to probe the binding pocket.
-
C5-Fluorine: Often mimics the electronic properties of a hydroxyl group (bioisostere) without the metabolic vulnerability. It is the most common substitution in successful drugs (e.g., Sunitinib).
-
C4-Fluorine: Frequently induces selectivity for specific serotonin receptor subtypes (e.g., 5-HT2A over 5-HT1A) by altering the vector of hydrogen bond donors/acceptors.
Detailed SAR Analysis by Position
The C5-Position: The Metabolic Blockade
The C5 position of indole is electronically analogous to the para-position of aniline. It is the primary site of metabolic attack (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: Replacing C5-H with C5-F blocks the formation of the 5-hydroxyindole metabolite.
-
Case Study: Sunitinib (Sutent)
-
Structure: Sunitinib contains a 5-fluoroindolin-2-one core.
-
Role of Fluorine: The 5-fluoro group prevents rapid metabolic clearance and enhances potency against VEGFR2 compared to the non-fluorinated analog. It also increases the lipophilicity, aiding cellular entry.[1]
-
SAR Insight: Removal of the fluorine results in a >5-fold loss in potency and significantly shorter half-life.
-
The C4 vs. C6 Selectivity Switch
Differential substitution at C4 and C6 often dictates receptor subtype selectivity, particularly in GPCR ligands (e.g., Serotonin/5-HT receptors).
-
C4-Substitution: Sterically crowds the C3 position (where the side chain usually resides). This can force the side chain into a specific conformation, locking the bioactive pose.
-
Example: 4-substituted tryptamines often show high affinity for 5-HT2A receptors (psychedelic target).[2]
-
-
C6-Substitution: Affects the "bottom" edge of the binding pocket.
-
Example: In antimicrobial assays against Mycobacterium tuberculosis, 5-fluoroindole is ~15x more potent (MIC = 4.7 µM) than 6-fluoroindole (MIC = 74 µM). This suggests the binding pocket in the bacterial target has a strict steric or electronic requirement that 5-F satisfies but 6-F clashes with.
-
Visualizing the Logic: SAR Decision Tree
The following diagram illustrates the decision process for deploying fluorine on an indole scaffold during lead optimization.
Figure 1: Strategic decision tree for fluorinating indole scaffolds in drug discovery.
Experimental Protocol: Bartoli Indole Synthesis
Accessing substituted indoles (especially 7-substituted) can be difficult with classical Fischer Indole Synthesis. The Bartoli Indole Synthesis is the gold standard for preparing functionalized indoles from nitroarenes, tolerating fluorine substituents well.
Standard Operating Procedure (SOP)
Objective: Synthesis of 7-fluoroindole from 2-fluoronitrobenzene.
Reagents:
-
2-Fluoronitrobenzene (1.0 eq)
-
Vinylmagnesium bromide (3.0 eq, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
Saturated aqueous NH₄Cl (Quench)
Workflow:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-fluoronitrobenzene and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -40°C (critical: temperature control prevents polymerization).
-
Addition: Add Vinylmagnesium bromide dropwise over 20 minutes. The solution will turn deep red/brown.
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour.
-
Quench: Pour the reaction mixture into saturated NH₄Cl solution at 0°C.
-
Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Mechanistic Note: The reaction proceeds via the attack of the Grignard reagent on the nitro group, followed by a [3,3]-sigmatropic rearrangement. The steric bulk of the ortho-fluorine actually facilitates the rearrangement, often resulting in higher yields for 7-substituted indoles compared to unsubstituted ones.[3]
Case Study: Metabolic Blocking in Sunitinib
The following diagram illustrates the specific metabolic protection afforded by the fluorine atom in Sunitinib.
Figure 2: Mechanism of metabolic stabilization in Sunitinib via C5-fluorination.
References
-
Structure-Activity Relationship of Fluorin
- Source: BenchChem / ACS Omega
- Key Finding: 5-fluoroindole is 15x more potent (MIC 4.7 µM) than 6-fluoroindole against M. tuberculosis.
-
URL:[Link]
-
Bartoli Indole Synthesis: Mechanism and Scope
- Source: Organic Chemistry Portal / Tetrahedron Letters
- Key Finding: Definitive protocol for synthesizing 7-substituted indoles
-
URL:[Link]
-
Sunitinib: Structure and Metabolic Stability
- Source: Journal of Medicinal Chemistry / NIH
- Key Finding: 5-fluoro substitution blocks CYP450 oxid
-
URL:[Link]
- Physicochemical Properties of Fluorinated Aromatics Source: Sigma-Aldrich / PubChem Key Finding: pKa and lipophilicity data for fluorin
Sources
Technical Guide: Pharmacological Profile of 2-(7-Fluoro-1H-indol-1-yl)acetic acid
This guide provides an in-depth technical analysis of 2-(7-Fluoro-1H-indol-1-yl)acetic acid , a specialized pharmacophore scaffold used primarily in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2).
While often categorized as a chemical building block (CAS: 1313712-24-1), its structure represents a critical "lead optimization" motif in medicinal chemistry, specifically designed to address metabolic stability and receptor binding affinity in indole-based therapeutics.
Executive Summary & Molecular Logic
This compound is a synthetic indole derivative characterized by two strategic modifications to the indole core: an N-linked acetic acid tail and a fluorine atom at the C7 position.
-
Primary Utility: High-affinity scaffold for CRTH2 (DP2) antagonists (Asthma/Allergic Rhinitis therapeutics).
-
Secondary Utility: Anti-virulence agent (Biofilm inhibition in P. aeruginosa) and Aldose Reductase inhibition.
-
Chemical Logic (The "Fluorine Effect"):
-
Metabolic Blockade: The C7 position of the indole ring is a metabolic "hotspot" prone to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (isostere) blocks this oxidation, significantly extending the half-life (
) of the parent drug. -
Electronic Modulation: The high electronegativity of the 7-Fluorine withdraws electron density from the indole ring, lowering the
of the nitrogen lone pair (though N-alkylation negates the NH acidity, the inductive effect influences the -system interactions with receptor aromatic residues). -
The "Carboxylate Anchor": The acetic acid moiety mimics the carboxylate head-group of Prostaglandin D2 (PGD2), serving as the critical "anchor" that interacts with positively charged residues (e.g., Arg170) in the CRTH2 orthosteric binding pocket.
-
Pharmacological Mechanism: CRTH2 Antagonism
The primary pharmacological interest in this molecule lies in its ability to competitively antagonize the CRTH2 receptor, a G-protein coupled receptor (GPCR) central to the allergic inflammatory response.
Signaling Pathway & Intervention
CRTH2 (DP2) couples to
Mechanism of Action: this compound derivatives function as orthosteric antagonists .
-
Binding: The anionic carboxylate group forms an ionic bond with the cationic arginine residues in the transmembrane domain of CRTH2.
-
Steric Occlusion: The indole core occupies the hydrophobic pocket usually filled by the cyclopentane ring of PGD2.
-
Result: Prevention of G-protein coupling, thereby blocking eosinophil recruitment and cytokine release (IL-4, IL-5, IL-13).
Visualization: CRTH2 Signaling & Antagonism
The following diagram illustrates the signaling cascade and the specific point of intervention by the 7-fluoroindole scaffold.
Caption: Figure 1. Mechanism of Action. The 7-Fluoro-Indole scaffold competitively blocks the CRTH2 receptor, preventing the PGD2-mediated Gi/o signaling cascade that drives eosinophilic inflammation.
Structure-Activity Relationship (SAR) Profile
The following table summarizes the SAR logic for this specific scaffold compared to non-fluorinated or 3-substituted variants.
| Structural Feature | Pharmacological Impact | Optimization Rationale |
| N1-Acetic Acid | Essential for Binding | Mimics the |
| 7-Fluorine | Metabolic Stability | Blocks CYP450-mediated hydroxylation at the electron-rich C7 position. Increases lipophilicity ( |
| Indole Core | Scaffold Rigidity | Provides the necessary hydrophobic bulk to occupy the receptor pocket. |
| C3-H (Unsubstituted) | Modifiable Site | In this specific molecule, C3 is unsubstituted. However, in potent drugs (e.g., Ramatroban analogs), C3 is often substituted with a sulfonyl or benzyl group to increase potency. |
Experimental Protocols
To validate the pharmacological profile of this scaffold, the following self-validating protocols are recommended.
Synthesis of this compound
Objective: To generate high-purity material for biological assay.
Reagents: 7-Fluoroindole, Ethyl bromoacetate, Sodium hydride (NaH), DMF, NaOH.
-
Deprotonation: Dissolve 7-Fluoroindole (1.0 eq) in anhydrous DMF at 0°C under
. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the indolyl anion. -
Alkylation: Dropwise add Ethyl bromoacetate (1.2 eq). Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with water, extract with EtOAc. Dry organic layer (
) and concentrate. -
Hydrolysis: Dissolve the intermediate ester in THF/MeOH (1:1). Add 1M NaOH (3.0 eq). Stir at RT for 2 hours.
-
Isolation: Acidify to pH 2-3 with 1M HCl. The precipitate is the target acid. Recrystallize from Ethanol/Water.
-
Validation:
NMR should show a distinct singlet/multiplet shifted from the starting material. MS (ESI-) should show .
-
CRTH2 Radioligand Binding Assay
Objective: Determine the affinity (
Materials:
-
Membranes: CHO cells stably expressing human CRTH2.
-
Radioligand:
-PGD2 (approx. 150 Ci/mmol). -
Buffer: 10mM HEPES, 10mM
, pH 7.4.
Protocol:
-
Preparation: Incubate 10
g of membrane protein with 2 nM -PGD2 in the presence of increasing concentrations ( M to M) of This compound . -
Non-Specific Binding: Determine using 1
M Ramatroban or unlabeled PGD2. -
Equilibrium: Incubate for 60 minutes at RT.
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Synthesis & Assay Workflow Visualization
Caption: Figure 2. Synthesis and Validation Workflow. Step-by-step progression from raw 7-fluoroindole to pharmacological validation.
Secondary Pharmacology: Antivirulence
Beyond human pharmacology, the 7-fluoroindole core (which can be enzymatically released or used as a comparator) exhibits specific activity against Pseudomonas aeruginosa.[1][2][3]
-
Mechanism: It acts as a quorum sensing inhibitor, specifically repressing the las and rhl systems.
-
Outcome: Reduction of biofilm formation and swarming motility without affecting bacterial growth (reducing the selective pressure for resistance).[1][2]
-
Relevance to Drug Dev: This suggests potential for dual-action compounds (anti-inflammatory + anti-biofilm) in treating chronic rhinosinusitis or cystic fibrosis lung disease.
References
-
Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[4][5] Drug News & Perspectives, 20(3), 147.
-
Lee, J. H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[1][2][3] FEMS Microbiology Letters, 329(1), 36-44.
-
Ulven, T., & Kostenis, E. (2010). "CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases."[4] Journal of Medicinal Chemistry, 53(6), 2215-2237.
-
Bohme, A., et al. (2004). "Biochemical and pharmacological characterization of a novel CRTH2 antagonist." International Immunology, 16(11). (Demonstrates the Indole-Acetic Acid pharmacophore utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 2-(7-Fluoro-1H-indol-1-yl)acetic Acid as a PPAR Agonist
Content Type: Technical Investigation Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This technical guide outlines the investigative framework for profiling 2-(7-Fluoro-1H-indol-1-yl)acetic acid (referred to herein as 7-FIAA ) as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).
The indole-1-acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PPAR agonists (e.g., investigational compounds like 10k described by Mahindroo et al.) and CRTH2 antagonists. The specific inclusion of a fluorine atom at the 7-position of the indole ring is a strategic medicinal chemistry modification, typically employed to block metabolic soft spots (CYP-mediated oxidation), modulate pKa, and influence the hydrophobic fit within the PPAR Ligand Binding Domain (LBD).
This guide provides a self-validating workflow for synthesizing, docking, and biologically profiling 7-FIAA, moving from in silico prediction to in vivo validation.
Molecular Rationale & SAR Logic
The Pharmacophore
PPAR agonists generally mimic endogenous fatty acids. They require:
-
Acidic Head Group: A carboxylate (or bioisostere) to form hydrogen bonds with the tyrosine/histidine network (e.g., Tyr473, His323, His449 in PPAR
) in the LBD. -
Linker: A short spacer (acetic acid moiety) that positions the head group.
-
Lipophilic Tail: The indole core occupies the large hydrophobic pocket (Arm II/III) of the receptor.
The Role of 7-Fluorine
The 7-fluoro substitution on the indole ring is non-trivial. In the context of PPAR agonism, it serves three specific functions:
-
Metabolic Blockade: The 7-position of the indole is susceptible to hydroxylation. Fluorine substitution blocks this site, potentially extending the half-life (
). -
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the indole ring. This can alter the
- stacking interactions with aromatic residues (e.g., Phe282) in the binding pocket. -
Conformational Bias: The steric bulk of fluorine (Van der Waals radius ~1.47 Å) is similar to hydrogen (~1.2 Å) but can induce subtle conformational changes that improve selectivity between PPAR isoforms (
, , ).
Experimental Workflow: From Synthesis to Signal
The following cascade ensures data integrity. Every step includes a "Stop/Go" decision point.
Diagram: The Screening Cascade
Caption: Validated screening cascade for 7-FIAA profiling. Stop/Go criteria prevent resource wastage on inactive compounds.
Detailed Protocols
Synthesis & Sourcing
If the compound is not commercially available, it must be synthesized via N-alkylation.
-
Reagents: 7-Fluoroindole (Starting Material), Ethyl bromoacetate, Sodium hydride (NaH), DMF.
-
Protocol:
-
Dissolve 7-fluoroindole (1 eq) in anhydrous DMF at 0°C.
-
Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to deprotonate the indole nitrogen.
-
Add Ethyl bromoacetate (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Hydrolysis: Treat the intermediate ester with LiOH in THF/Water (1:1) to yield the free acid This compound .
-
-
QC Requirement:
H NMR must show the disappearance of the N-H proton and the presence of the methylene singlet ( ppm).
In Vitro Binding: TR-FRET Assay
To confirm physical binding to the PPAR LBD (Ligand Binding Domain), use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This is superior to radioligand binding due to higher throughput and no radioactive waste.
-
Mechanism: Competition between a fluorescently labeled pan-PPAR ligand (Fluormone™) and 7-FIAA for the GST-tagged PPAR LBD.
-
Reagents: Lanthanide-labeled anti-GST antibody (Donor), Fluorescent ligand (Acceptor).
-
Data Output:
and . -
Validation:
-
Positive Control: GW501516 (PPAR
), Rosiglitazone (PPAR ), Fenofibrate (PPAR ). -
Negative Control: DMSO.
-
Functional Transactivation: Luciferase Reporter
Binding does not guarantee activation. A cell-based reporter assay determines if 7-FIAA recruits co-activators to drive transcription.
-
Cell Line: HEK293T or COS-7 (low endogenous PPAR expression).
-
Plasmids:
-
Expression Vector: Gal4-PPAR(LBD) fusion protein.
-
Reporter Vector: UAS-Luciferase (contains Gal4 binding sites upstream of luciferase).
-
-
Protocol:
-
Co-transfect cells with both plasmids.
-
Incubate 24h.
-
Treat with 7-FIAA (0.1 nM – 10 µM) for 18h.
-
Lyse and measure luminescence.
-
-
Selectivity Profiling: Run parallel assays with PPAR
, PPAR , and PPAR expression vectors to determine the selectivity profile. Indole-acetic acids often show PPAR or Pan-PPAR activity.
Mechanistic Visualization
Understanding the signaling pathway is critical for interpreting downstream effects (e.g., insulin sensitization vs. lipid oxidation).
Caption: Mechanism of Action. 7-FIAA binds PPAR, inducing heterodimerization with RXR and recruitment of co-activators to drive metabolic gene expression.
Data Presentation & Benchmarking
When analyzing 7-FIAA, compare results against standard agonists. Use the table below as a template for your data collection.
Table 1: Comparative Profiling Template
| Compound | Binding Affinity ( | Functional | Selectivity Ratio ( | Max Efficacy (%) |
| 7-FIAA | [Experimental] | [Experimental] | [Calc] | [Experimental] |
| Rosiglitazone | ~40 nM | ~30 nM | >100:1 | 100% (Full Agonist) |
| Indomethacin | ~1-10 µM | ~5 µM | ~10:1 | Partial Agonist |
| GW501516 | >10 µM | >10 µM | <1:1000 (Delta sel.) | N/A |
Interpretation Guide:
-
Full Agonist: Efficacy >80% of Rosiglitazone. Likely to have strong insulin-sensitizing effects but higher risk of fluid retention.[1]
-
Partial Agonist (SPPARM): Efficacy 20-60%. Often preferred to decouple therapeutic effects from side effects (e.g., weight gain). Indole-acetic acids often behave as SPPARMs (Selective PPAR Modulators).
Safety & Toxicology Considerations
Indole-acetic acids can carry specific liabilities that must be screened early:
-
Glucuronidation: The carboxylic acid tail is a prime target for UGT enzymes, leading to rapid clearance (acyl glucuronides can also be reactive).
-
Test: Incubate with hepatocytes + UDPGA.
-
-
Idiosyncratic Toxicity: Some carboxylic acid-containing drugs (e.g., NSAIDs) form reactive acyl-CoA thioesters.
-
Test: Covalent binding assay in liver microsomes.
-
-
Off-Target Activity:
-
CRTH2/DP2: Since indole-acetic acids are potent CRTH2 antagonists (e.g., Indomethacin, Ramatroban analogs), you must screen 7-FIAA against CRTH2 to ensure the observed effects are PPAR-mediated and not due to immune modulation.
-
References
-
Mahindroo, N., et al. (2006).[2] "Indol-1-yl Acetic Acids as Peroxisome Proliferator-Activated Receptor Agonists: Design, Synthesis, Structural Biology, and Molecular Docking Studies." Journal of Medicinal Chemistry, 49(3), 1212-1216.[3]
-
Selleck Chemicals. "PPAR Agonists & Antagonists: Screening Libraries and Reference Compounds." Selleckchem Product Guide.
-
Folkes, L. K., et al. (2002). "5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy."[4] Biochemical Pharmacology, 63(2), 265-272. (Provides context on fluoro-indole metabolism).
-
Stěfek, M., et al. (2015).[2] "[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand."[2][5] General Physiology and Biophysics, 34(3). (Demonstrates dual activity of the scaffold).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Anticancer Potential of Fluorinated Indoleacetic Acids
A GDEPT-Focused Therapeutic Strategy
Executive Summary
This technical guide analyzes the therapeutic utility of fluorinated indole-3-acetic acid (IAA) derivatives, specifically 5-fluoroindole-3-acetic acid (5-F-IAA) , within the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT). Unlike conventional chemotherapeutics that rely on systemic toxicity, the 5-F-IAA/HRP (Horseradish Peroxidase) system utilizes an oxidative activation mechanism to generate short-lived, high-potency cytotoxins in situ.
The incorporation of fluorine at the 5-position of the indole ring alters the electronic properties of the prodrug, paradoxically slowing its oxidation rate by HRP while significantly enhancing the cytotoxicity of the resulting radical intermediates. This guide details the chemical rationale, validated synthesis pathways, and in vitro assessment protocols required to develop this system.
Chemical Basis & Rationale[1][2][3][4][5]
2.1 The Fluorine Effect
The substitution of hydrogen with fluorine in the indole scaffold serves three critical functions in drug design:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450-mediated hydroxylation, prolonging the prodrug's half-life in plasma.
-
Lipophilicity: Fluorination increases the partition coefficient (LogP), enhancing passive diffusion across the tumor cell membrane.
-
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the indole nitrogen and alters the redox potential. In the context of HRP activation, 5-F-IAA is oxidized ~10-fold slower than native IAA.[1] This "slow-release" kinetics allows for a sustained generation of cytotoxic radicals, preventing rapid enzyme inactivation (suicide inhibition) often seen with highly reactive substrates.
2.2 Mechanism of Action: Oxidative Decarboxylation
The therapeutic efficacy relies on the presence of Horseradish Peroxidase (HRP) within the tumor microenvironment (delivered via antibody conjugates or viral vectors).
The Pathway:
-
Activation: HRP (Compound I) oxidizes 5-F-IAA by one electron, forming a radical cation.
-
Fragmentation: The radical cation undergoes rapid decarboxylation (loss of CO₂), forming a carbon-centered skatole radical.
-
Cytotoxin Formation: In the presence of oxygen, this radical reacts to form a peroxyl radical, eventually collapsing into 3-methylene-2-oxindole (and its fluorinated analogs).
-
Cell Death: 3-methylene-2-oxindole is a potent electrophile that alkylates DNA and protein thiols, leading to apoptosis and lipid peroxidation.
Figure 1: Oxidative activation pathway of 5-Fluoro-IAA by HRP leading to cytotoxic alkylating agents.
Therapeutic Efficacy & SAR
The structure-activity relationship (SAR) of indole-3-acetic acids reveals that while native IAA is active, halogenated derivatives often exhibit superior therapeutic indices.
Table 1: Comparative Efficacy of IAA Derivatives (HRP-Activated)
| Derivative | Oxidation Rate (vs IAA) | Cytotoxicity (V79 Cells) | Mechanism Note |
| Indole-3-acetic acid (IAA) | 1.0 (Reference) | Moderate | Rapid oxidation can deplete HRP (suicide inactivation). |
| 5-Fluoro-IAA | 0.1 (Slow) | High (+++) | Sustained radical generation; forms stable cytotoxin. |
| 5-Bromo-IAA | 0.05 (Very Slow) | High (++) | Effective in hypoxia; heavy atom effect. |
| 1-Methyl-IAA | High | Low | Methylation at N1 prevents oxindole formation (inactive). |
Key Insight: The "slow" oxidation of 5-F-IAA is a feature, not a bug. It prevents the rapid burnout of the HRP enzyme, allowing a single enzyme molecule to turnover more prodrug molecules over time, increasing the total "Area Under the Curve" (AUC) of the active toxin.
Experimental Protocols
4.1 Synthesis of 5-Fluoroindole-3-acetic acid
Note: This protocol synthesizes the 5-fluoroindole core followed by conversion to the acetic acid derivative via the Gramine route, a robust laboratory standard.
Phase A: Synthesis of 5-Fluoroindole
-
Reagents: 2-(5-fluoro-2-nitrophenyl)acetonitrile, 10% Pd/C, Ethanol, H₂.[2]
-
Procedure:
-
Dissolve 2-(5-fluoro-2-nitrophenyl)acetonitrile (1 eq) in anhydrous ethanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Hydrogenate at 40 psi (or balloon pressure) for 12 hours at RT.
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate to yield 5-fluoroindole (White solid).[2]
-
Phase B: Conversion to 5-Fluoro-IAA (Gramine Route)
-
Mannich Reaction (Gramine Formation):
-
Mix 5-fluoroindole (10 mmol) with dimethylamine (40% aq, 15 mmol) and formaldehyde (37% aq, 15 mmol) in acetic acid.
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Neutralize with NaOH; collect the precipitate (5-fluoro-gramine).
-
-
Alkylation:
-
Dissolve 5-fluoro-gramine in methanol. Add methyl iodide (MeI) to form the quaternary ammonium salt.
-
Reflux with NaCN (sodium cyanide) in aqueous ethanol to form 5-fluoroindole-3-acetonitrile .
-
-
Hydrolysis:
Figure 2: Step-by-step synthesis workflow for 5-Fluoro-IAA.
4.2 In Vitro Cytotoxicity Assay (HRP-GDEPT Model)
This protocol validates the prodrug activation in cancer cell lines (e.g., MCF7, HT29).
-
Seeding: Plate MCF7 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Enzyme Addition: Add HRP (1.2 µg/mL final concentration) to the media. Control wells receive PBS.
-
Prodrug Treatment: Add 5-F-IAA at varying concentrations (0.1 µM – 1000 µM).
-
Incubation: Incubate for 24–72 hours at 37°C, 5% CO₂.
-
Readout: Assess viability using MTT or SRB assay.
-
Expected Result: 5-F-IAA alone = Non-toxic (IC50 > 500 µM).
-
Expected Result: 5-F-IAA + HRP = Cytotoxic (IC50 < 50 µM).
-
Challenges & Future Directions
-
Delivery Vectors: The clinical bottleneck is not the prodrug, but the delivery of the HRP gene or enzyme. Current research focuses on Polymer-Directed Enzyme Prodrug Therapy (PDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT) to target HRP specifically to tumor antigens.
-
Hypoxia: While 5-F-IAA requires oxygen to form the oxindole, derivatives like 5-bromo-IAA retain activity in hypoxic zones (common in solid tumors) due to alternative radical fixation pathways.
-
Bystander Effect: The lipophilic nature of the activated 3-methylene-2-oxindole allows it to diffuse out of HRP-expressing cells and kill neighboring non-transfected tumor cells, a critical requirement for successful gene therapy.
References
-
Folkes, L. K., & Wardman, P. (2001). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy.[1] PubMed. Link
-
Wardman, P. (2002). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate.[4] Link
-
Greco, O., et al. (2000). Indole-3-acetic acid and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy.[1] PubMed. Link
-
Kim, J. C., et al. (2010). In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer. Cancer Gene Therapy.[1] Link
-
Teixeira, S., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds. RSC Publishing. Link
Sources
Targeting the Quorum: The Antivirulence Mechanism of 7-Fluoroindole
An In-Depth Technical Guide for Drug Discovery & Microbiology Professionals
Executive Summary
The rise of Multi-Drug Resistant (MDR) bacteria has rendered many traditional bactericidal antibiotics obsolete. The "antivirulence" paradigm represents a shift from killing bacteria—which imposes strong evolutionary pressure for resistance—to "disarming" them. 7-Fluoroindole (7FI) has emerged as a potent lead compound in this class.[1][2][3] Unlike native indole, which serves as an interspecies signaling molecule regulating biofilm and stress responses, 7FI acts as a structural antagonist.
This guide details the mechanistic role of 7FI in suppressing virulence factors (pyocyanin, protease, rhamnolipids) in Pseudomonas aeruginosa and Escherichia coli, without inhibiting planktonic growth. By decoupling virulence from viability, 7FI minimizes the selective pressure that drives resistance development.
Mechanistic Foundation: Signal Jamming
To understand 7FI, one must first understand the role of indole . Produced by E. coli and other bacteria via the tryptophanase (tnaA) enzyme, indole is a quorum sensing (QS) signal that regulates biofilm formation, motility, and plasmid stability.
The 7-Fluoroindole Antagonism: 7FI functions as a "signal jammer." It is structurally similar enough to indole to interact with QS receptors (such as SdiA in E. coli or the LasR/RhlR/PqsR networks in P. aeruginosa) but chemically distinct enough to fail in triggering the downstream activation of virulence genes.
-
In Pseudomonas aeruginosa: 7FI does not bind to a single receptor but rather disrupts the hierarchy of the Quorum Sensing (QS) network. It significantly reduces the production of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a critical signaling molecule.[1][2][3][4] By suppressing PQS, 7FI triggers a cascade failure in the production of downstream virulence factors like pyocyanin and rhamnolipids.
-
In Escherichia coli: 7FI alters the transcriptional landscape, repressing genes associated with fimbriae production and motility while promoting stress-response genes that favor a non-virulent, planktonic state over biofilm formation.
Visualization: The Signal Jamming Mechanism
Figure 1: 7-Fluoroindole competes with native signaling molecules, preventing the transcriptional activation of virulence factors.
Target Pathogens & Efficacy Data
7FI is broad-spectrum in its antivirulence capabilities but is most characterized against P. aeruginosa and E. coli.
Comparative Efficacy Table
| Pathogen | Virulence Factor | Effect of 7FI (500 µM) | Mechanism Note |
| P. aeruginosa | Biofilm Formation | ~40-60% Inhibition | Disruption of EPS matrix production. |
| P. aeruginosa | Pyocyanin | >80% Reduction | Downregulation of phzA1 operon via PQS inhibition. |
| P. aeruginosa | Swarming Motility | Complete Suppression | Alteration of rhamnolipid surfactant production.[1][2] |
| E. coli | Biofilm Formation | ~60% Inhibition | Repression of curli fimbriae genes. |
| E. coli | Hemolysis | Significant Reduction | Inhibition of hemolysin transporter systems. |
Key Insight: Unlike antibiotics, 7FI does not alter the Minimum Inhibitory Concentration (MIC) for growth. This lack of growth inhibition is a feature, not a bug, as it delays the emergence of resistance.
Experimental Protocols (The "How-To")
This section outlines self-validating protocols for assessing 7FI activity.
4.1. Preparation of 7-Fluoroindole Stock
-
Source: Commercially available (e.g., Sigma-Aldrich, purity >97%).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Protocol: Dissolve 7FI in 100% DMSO to create a 100 mM stock solution. Store at -20°C.
-
Control: Always run a solvent control (DMSO 0.1-0.5% v/v) to ensure the solvent itself is not affecting the bacteria.
4.2. Static Biofilm Inhibition Assay (Crystal Violet)
This is the standard for quantifying biomass reduction.
-
Inoculum: Dilute overnight culture of P. aeruginosa PAO1 to OD600 = 0.05 in LB medium.
-
Treatment: Add 7FI stock to reach final concentrations (e.g., 0, 100, 500 µM). Ensure DMSO concentration is constant across all wells.
-
Incubation: Aliquot 200 µL into 96-well polystyrene plates. Incubate statically at 37°C for 24 hours.
-
Washing: Gently discard supernatant. Wash wells 3x with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 200 µL of 0.1% Crystal Violet solution for 20 minutes.
-
Elution: Wash 3x with water. Solubilize the dye with 200 µL of 95% ethanol.
-
Quantification: Measure absorbance at 570 nm.
-
Validation: The planktonic cell density (OD600 before washing) should remain unchanged between treated and untreated groups.
-
4.3. Pyocyanin Quantification Assay
Pyocyanin is a redox-active toxin and a hallmark of P. aeruginosa virulence.
-
Culture: Grow P. aeruginosa in the presence of 7FI (500 µM) for 18–24 hours.
-
Extraction: Centrifuge 5 mL of culture (8,000 rpm, 10 min). Transfer 3 mL of supernatant to a fresh tube.
-
Phase Separation: Add 1.8 mL of Chloroform. Vortex vigorously for 2 minutes. Centrifuge.
-
Acidification: Transfer the bottom (organic) layer to a new tube. Add 0.6 mL of 0.2 N HCl. Vortex.
-
Readout: The pink upper layer contains the pyocyanin. Measure absorbance at 520 nm.
-
Calculation: Concentration (µg/mL) = OD520 × 17.072.
-
Visualization: Experimental Workflow
Figure 2: Standardized workflow for validating antivirulence activity while ruling out bactericidal effects.
Toxicity & Pharmacokinetics
A critical advantage of 7FI is its selectivity index.
-
Mammalian Cytotoxicity: Studies utilizing human cell lines (e.g., A549 lung epithelial cells) indicate that 7FI exhibits negligible cytotoxicity at effective antivirulence concentrations (up to 1 mM).
-
Hemolysis: 7FI inhibits bacterial-induced hemolysis of sheep red blood cells, protecting host tissues from damage caused by hemolysins.
-
Metabolic Stability: As a halogenated indole, 7FI is more resistant to degradation by bacterial oxygenases than native indole, ensuring prolonged activity in the biofilm microenvironment.
References
-
Lee, J.-H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[1][2][3][4] FEMS Microbiology Letters, 329(1), 36-44.
-
Lee, J., & Wood, T. K. (2007). "Screening of indole derivatives as biofilm inhibitors." BMC Microbiology, 7, 42. [5]
-
Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal, 22(15), 3803-3815.
-
Rasko, D. A., & Sperandio, V. (2010). "Anti-virulence strategies to combat bacteria-mediated disease." Nature Reviews Drug Discovery, 9(2), 117-128.
-
Defoirdt, T. (2018). "Quorum-sensing systems as targets for antivirulence therapy." Trends in Microbiology, 26(4), 313-328.
Sources
- 1. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 2-(7-Fluoro-1H-indol-1-yl)acetic acid in cell culture assays
Application Note: Pharmacological Characterization of CRTH2 Antagonism using 2-(7-Fluoro-1H-indol-1-yl)acetic acid
Introduction & Biological Context
This compound is a specialized small molecule scaffold primarily utilized in immunology and drug discovery as a probe for the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as GPR44 or DP2 .
While structurally related to the plant hormone auxin (Indole-3-acetic acid), the N-substitution (indol-1-yl) and the 7-fluoro modification distinctively tune this molecule for mammalian G-protein coupled receptor (GPCR) pharmacology. The 7-fluoro substitution is a critical medicinal chemistry strategy used to block metabolic oxidation at the reactive 7-position of the indole ring, a common liability in early CRTH2 antagonists like ramatroban derivatives.
Primary Applications:
-
CRTH2 Antagonism: Blocking Prostaglandin D2 (PGD2)-mediated signaling in Th2 lymphocytes, eosinophils, and basophils.
-
Allergic Inflammation Research: Studying pathways in asthma, atopic dermatitis, and allergic rhinitis.
-
Phenotypic Screening: Inhibition of eosinophil shape change (ESC) and chemotaxis.
Mechanism of Action
CRTH2 is a Gi-coupled GPCR. Under native conditions, the binding of its ligand, PGD2, triggers the dissociation of the G
This compound acts as an orthosteric antagonist, competing with PGD2 for the binding pocket, thereby preventing the G-protein cascade.
Figure 1: Mechanism of CRTH2 antagonism. The compound blocks PGD2 binding, preventing calcium flux and cytoskeletal rearrangement.
Compound Preparation & Handling
-
Molecular Weight: ~193.17 g/mol (varies slightly based on salt form).
-
Solubility: Hydrophobic. Insoluble in water.
-
Stock Solution: Dissolve in 100% DMSO (Dimethyl sulfoxide) to create a 10 mM or 100 mM stock .
-
Note: Sonicate for 5 minutes if visible particulates remain.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in assay buffer (e.g., HBSS + 0.1% BSA) immediately before use. Keep final DMSO concentration < 0.1% to avoid cytotoxicity.
Protocol A: Human Eosinophil Shape Change (ESC) Assay
This is the "gold standard" phenotypic assay for CRTH2 activity. Eosinophils undergo rapid actin polymerization and shape change (becoming irregular) upon PGD2 stimulation. This change is detectable via Flow Cytometry as an increase in Forward Scatter (FSC).
Materials
-
Fresh human whole blood (anticoagulated with EDTA or Heparin).
-
Agonist: Prostaglandin D2 (PGD2) [Stock: 10 mM in DMSO].
-
Antagonist: this compound.
-
Buffer: PBS with Ca2+/Mg2+ supplemented with 0.1% BSA.
-
Fixative: 1% Paraformaldehyde (PFA) or commercial FACS Lysing Solution.
-
Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).
Step-by-Step Methodology
-
Compound Priming:
-
Prepare a 96-well V-bottom plate.
-
Add 10 µL of the Antagonist (serial dilutions, e.g., 1 nM to 10 µM) to respective wells.
-
Include Vehicle Control (DMSO only) and Positive Control (known CRTH2 antagonist like Ramatroban if available).
-
-
Blood Incubation:
-
Add 90 µL of fresh whole blood to each well.
-
Mix gently and incubate for 15 minutes at 37°C to allow antagonist equilibration with the receptor.
-
-
Stimulation:
-
Add 10 µL of PGD2 working solution to induce shape change.
-
Target Final Concentration: The EC80 of PGD2 (typically 20–50 nM).
-
Incubate for exactly 4 minutes at 37°C .
-
Critical: This reaction is extremely fast. Do not exceed 5 minutes.
-
-
Termination & Lysis:
-
Immediately place the plate on ice to stop the reaction.
-
Add 200 µL of pre-chilled FACS Lysing/Fixing Solution to lyse RBCs and fix the leukocytes.
-
Incubate for 10–15 minutes at Room Temperature (RT) in the dark.
-
-
Acquisition:
-
Quantification:
-
Measure the Mean Fluorescence Intensity (MFI) of the Forward Scatter (FSC-H or FSC-A).
-
Calculate % Inhibition:
-
Protocol B: Transwell Chemotaxis Assay
While shape change measures cytoskeletal rearrangement, chemotaxis measures functional migration.
Materials
-
Isolated human eosinophils or Th2 cells (e.g., CRTH2-transfected HEK293 or Jurkat cells).
-
Transwell plates (5.0 µm pore size for eosinophils).[3]
-
Chemotaxis Buffer: RPMI 1640 + 0.1% BSA (Fatty acid-free).
Workflow Diagram
Figure 2: Transwell Chemotaxis experimental workflow.[4]
Step-by-Step Methodology
-
Chamber Setup:
-
Bottom Chamber: Add 600 µL of Chemotaxis Buffer containing PGD2 (10–50 nM) .
-
Negative Control: Buffer only (no PGD2) in bottom chamber.
-
-
Cell Preparation:
-
Resuspend cells at
cells/mL in buffer. -
Pre-incubate cells with This compound (various concentrations) for 15 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the cell/compound suspension to the Top Insert .
-
Incubate for 60–90 minutes (eosinophils) or 3–4 hours (cell lines) at 37°C.
-
-
Readout:
-
Remove the top insert.
-
Quantify cells in the bottom chamber using a hemocytometer, flow cytometry (fixed volume), or ATP-luminescence assay (e.g., CellTiter-Glo).
-
Data Presentation & Analysis
When reporting results, structure your data to demonstrate dose-dependency.
Table 1: Expected Results Format
| Condition | Concentration (nM) | FSC (MFI) [Shape Change] | Migrated Cells (Count) | % Inhibition |
| Vehicle (Unstim) | 0 | 45,000 | 2,500 | - |
| PGD2 Only (EC80) | 50 | 85,000 | 45,000 | 0% |
| Test Cmpd + PGD2 | 10 | 82,000 | 41,000 | ~10% |
| Test Cmpd + PGD2 | 100 | 65,000 | 22,000 | ~50% |
| Test Cmpd + PGD2 | 1000 | 46,000 | 3,000 | ~98% |
Statistical Validation:
-
Perform assays in triplicate.
-
Calculate IC50 using non-linear regression (4-parameter logistic fit) in software like GraphPad Prism.
-
Z-Factor: Ensure Z' > 0.5 for high-throughput screening validation.
References
-
Pettipher, R., et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation." Journal of Immunology.
-
Ulven, T., & Kostenis, E. (2010). "CRTH2 antagonists: a novel class of drugs for the treatment of allergic diseases." Journal of Medicinal Chemistry.
-
Sandham, D. A., et al. (2009).[5] "7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters.
-
Kaila, N., et al. (2012).[6] "Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of CRTH2."[6][7][8] Journal of Medicinal Chemistry.
-
Royer, J. F., et al. (2008). "A novel antagonist of CRTH2 blocks eosinophil responses in vitro and in vivo." European Journal of Clinical Investigation.
Sources
- 1. bu.edu [bu.edu]
- 2. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimized Assessment of Cytotoxicity in Fluorinated Indole Derivatives via MTT Assay
Introduction & Context
Fluorinated indole derivatives represent a privileged scaffold in medicinal chemistry.[1][2] The incorporation of fluorine into the indole core—often at the C5 or C6 positions—modulates metabolic stability by blocking cytochrome P450 oxidation sites and enhances lipophilicity, thereby improving membrane permeability. However, these same physicochemical properties introduce specific challenges when employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes.[3] While robust, this assay is susceptible to artifacts caused by the hydrophobicity of fluorinated compounds (leading to precipitation) and intrinsic redox activity (leading to false positives). This application note details a validated protocol specifically engineered to mitigate these interferences.
Pre-Experimental Validation: The "Go/No-Go" Checks
Expertise Note: Do not proceed to cell-based work without passing these two checkpoints. Fluorinated compounds often exhibit "fluorous" behavior, segregating from aqueous media.
Checkpoint A: Aqueous Solubility Limit
Fluorinated indoles are highly lipophilic. If the compound precipitates in the cell culture media, it will settle on the cell monolayer, causing physical stress (false toxicity) or light scattering (false absorbance).
-
Test: Dilute the compound to 2x the highest intended screening concentration in complete media (e.g., DMEM + 10% FBS).
-
Observation: Incubate for 24 hours at 37°C. Inspect under 40x microscopy.
-
Criterion: If crystals or oil droplets are visible, you must lower the concentration or use a solubility enhancer (e.g., cyclodextrins), though the latter complicates the assay.
Checkpoint B: Chemical Interference (Abiotic Reduction)
Indoles are electron-rich systems. While fluorination generally withdraws electron density, certain derivatives may still possess enough reducing potential to convert MTT to formazan without cells, yielding a false "viable" signal that masks cytotoxicity.
-
Test: Incubate the highest concentration of the compound with MTT solution in cell-free media for 4 hours.
-
Criterion: If the solution turns purple/blue (Absorbance > 0.05 above blank), the compound interferes. You must switch to a non-redox assay (e.g., ATP-based CellTiter-Glo).
Logic Flow: Assay Validation
Figure 1: Decision matrix for validating fluorinated indoles before cell seeding.
Materials & Reagents
| Reagent | Specification | Critical Note |
| MTT Reagent | 5 mg/mL in PBS (pH 7.[4]4) | Filter sterilize (0.22 μm). Store at 4°C in the dark. Light Sensitive. |
| Solubilization Buffer | DMSO (100%) | Preferred for Fluorinated Compounds. SDS/HCl buffers may fail to solubilize lipophilic indole precipitates. |
| Test Compound | Fluorinated Indole | Dissolve stock in 100% DMSO. Verify stock clarity. |
| Control | Staurosporine or Doxorubicin | Positive control for cytotoxicity. |
| Vehicle | DMSO | Final well concentration must be <0.5% (v/v). |
Detailed Experimental Protocol
Step 1: Cell Seeding (Day 0)
To avoid "edge effects" (evaporation causing pH/salt shifts in outer wells), do not use the perimeter wells for data.
-
Harvest cells in the exponential growth phase.
-
Seed cells at 3,000–10,000 cells/well in 100 μL complete media into the inner 60 wells of a 96-well plate.
-
Fill the outer 36 wells with 100 μL sterile PBS.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment (Day 1)
Causality: Fluorinated compounds adsorb to plastics. Prepare dilutions in glass or low-binding tubes if possible, or prepare immediately before use.
-
Prepare a 1000x stock of the fluorinated indole in DMSO (e.g., 10 mM).
-
Perform serial dilutions (1:2 or 1:3) in a separate sterile plate or tubes using complete media.
-
Note: Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
-
Aspirate media from the cell plate (carefully, do not dislodge cells) or add 2x concentrated compound solution to existing media (if sensitive to drying).
-
Include controls:
-
VC: Vehicle Control (Cells + Media + 0.1% DMSO).
-
BLK: Blank (Media + 0.1% DMSO + MTT, no cells).
-
-
Incubate for the desired time (24h, 48h, or 72h).
Step 3: MTT Addition (Day 2/3)
-
Check wells under a microscope for compound precipitation before adding MTT. If precipitate is seen, the assay is invalid (see Troubleshooting).
-
Add 10 μL of MTT stock (5 mg/mL) to each well (final conc: 0.45 mg/mL).
-
Incubate for 2–4 hours at 37°C.
-
Optimization: Stop when purple crystals are clearly visible in VC wells.
-
Step 4: Solubilization & Readout
Critical for Fluorinated Indoles: The formazan crystals must be dissolved, but so must any potential lipophilic residue of the drug.
-
Carefully remove the supernatant media.
-
Technique: Use a multi-channel pipette tilted at 45°. Leave ~10-20 μL to avoid sucking up crystals.
-
-
Add 100 μL of 100% DMSO to each well.
-
Place on an orbital shaker for 10–15 minutes at room temperature (protected from light).
-
Measure absorbance at 570 nm (Signal) and 630 nm (Background Reference).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the MTT assay with fluorinated derivatives.
Data Analysis & Interpretation
Calculation
Calculate the corrected absorbance (
Calculate % Viability:
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use a non-linear regression model (4-parameter logistic fit) to determine the IC50.
Interpretation Table
| Observation | Likely Cause | Action |
| High Absorbance in Treated Wells | Chemical Interference | The fluorinated indole is reducing MTT. Verify with cell-free control. |
| High Variance (Error Bars) | Precipitation | Compound aggregated. Check solubility. Use glass-coated plates. |
| Low Signal in Vehicle Control | Cell Density/Metabolism | Seeding density too low or cells are senescent. |
Troubleshooting Specific to Fluorinated Indoles
Issue: Compound Precipitation upon MTT Addition
-
Mechanism: The addition of aqueous MTT solution increases the polarity of the media, potentially crashing out the hydrophobic fluorinated indole.
-
Solution: If this occurs, do not aspirate the media. Instead, add a solubilization buffer containing SDS and HCl (e.g., 10% SDS in 0.01 M HCl) directly to the wells and incubate overnight. This solubilizes both the protein/drug precipitate and the formazan.
Issue: Color Quenching
-
Mechanism: Some highly fluorinated aromatics can alter the spectral properties of the media or the plate plastic.
-
Solution: Use phenol-red free media during the MTT incubation step to minimize background interference.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Available at: [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]
-
Peng, L., et al. (2005). The effect of fluorination on the physical and biological properties of compounds. Chemical Society Reviews, 34, 762-776. (Contextualizing solubility issues). Available at: [Link]
Sources
Application Note: Pharmacological Characterization of 7-Fluoroindole Analogs via Dual-Luciferase Reporter Assays
Introduction & Scientific Rationale
The 7-Fluoroindole Scaffold in Drug Discovery
Indole scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for tryptophan derivatives, kinase inhibitors, and GPCR ligands. However, the indole ring is metabolically vulnerable, particularly to cytochrome P450-mediated hydroxylation.
Why 7-Fluoroindole? Replacing the C-7 hydrogen with fluorine is a strategic "bioisosteric" modification.
-
Metabolic Blockade: The C-F bond is stronger than C-H, preventing oxidative metabolism at the 7-position and extending half-life (
). -
Electronic Modulation: Fluorine is highly electronegative, altering the pKa of the indole N-H (making it more acidic) and changing the dipole moment.[1] This can drastically affect binding affinity (
) to targets like the Aryl Hydrocarbon Receptor (AhR) or kinase ATP-pockets.
The Assay Principle: Dual-Luciferase Reporter System
To validate if the 7-fluoro substitution retains biological activity compared to the parent indole, we utilize a Dual-Luciferase Reporter Assay .
-
Firefly Luciferase (Photinus pyralis): Driven by a specific promoter (e.g., Dioxin Response Element - DRE) that responds to the compound.
-
Renilla Luciferase (Renilla reniformis): Driven by a constitutive promoter (e.g., TK or CMV). This serves as an internal control to normalize for transfection efficiency, cell viability, and pipetting errors.
Biological Mechanism & Pathway Visualization
The following diagram illustrates the mechanism of action where a 7-fluoroindole compound acts as a ligand for the cytosolic AhR, triggering nuclear translocation and transcriptional activation of the luciferase reporter.
Figure 1: Mechanism of AhR-mediated luciferase activation by 7-fluoroindole ligands.[2]
Experimental Protocol
A. Materials & Reagents[1][3][4][5][6][7][8][9]
-
Cell Line: HepG2 (Liver hepatocellular carcinoma) or MCF-7. Note: HepG2 is preferred for AhR assays due to high endogenous AhR expression.
-
Plasmids:
-
pGL4.43[luc2P/DRE/Hygro]: Firefly reporter with Dioxin Response Element.
-
pRL-TK: Renilla control vector (Thymidine Kinase promoter).
-
-
Compounds: 7-Fluoroindole (test), Indole (parent control), CH-223191 (AhR antagonist).
-
Reagents: Dual-Luciferase® Reporter Assay System (Promega), Opti-MEM, Lipofectamine 3000.
B. Step-by-Step Workflow
Phase 1: Transfection (Day 1)
-
Seeding: Plate HepG2 cells in a white-walled, clear-bottom 96-well plate at
cells/well in 100 µL antibiotic-free media. -
Incubation: Incubate at 37°C / 5% CO₂ for 24 hours until 70-80% confluence.
-
Transfection Mix:
-
Prepare Master Mix: 100 ng pGL4.43 + 10 ng pRL-TK per well (10:1 ratio).
-
Add Lipofectamine reagent (0.3 µL/well) in Opti-MEM.
-
Incubate complex for 15 mins at Room Temperature (RT).
-
-
Delivery: Add 10 µL of complex to each well. Incubate 24 hours.
Phase 2: Compound Treatment (Day 2)
-
Stock Prep: Dissolve 7-fluoroindole in 100% DMSO to 10 mM.
-
Critical: Fluorination increases lipophilicity.[1] Ensure complete solubilization by vortexing.
-
-
Serial Dilution: Prepare 1:3 serial dilutions in Opti-MEM (Range: 10 µM to 0.1 nM).
-
DMSO Control: Maintain final DMSO concentration <0.1% in all wells to prevent solvent toxicity.
-
-
Treatment: Remove transfection media. Add 100 µL of compound-containing media.
-
Induction Time: Incubate for 6–18 hours. (AhR activation is rapid; 6h is often sufficient).
Phase 3: Dual-Luciferase Detection (Day 3)
-
Lysis: Remove media.[3] Wash 1x with PBS. Add 20 µL Passive Lysis Buffer (PLB) . Shake 15 min at RT.
-
Firefly Reading:
-
Inject 100 µL Luciferase Assay Reagent II (LAR II) .
-
Measure Luminescence (
) (Integration time: 10s).[4]
-
-
Quench & Renilla Reading:
-
Inject 100 µL Stop & Glo® Reagent .
-
Measure Luminescence (
) (Integration time: 10s).
-
Data Analysis & Interpretation
Calculation of Relative Response Ratio (RRR)
Raw luminescence data must be normalized to account for well-to-well variability.
Fold Induction
Representative Data Structure
The following table demonstrates how to organize data to identify if 7-fluoroindole acts as an agonist or antagonist.
| Compound | Conc.[1][2][4][5][3][6][7][8][9][10][11] (µM) | Firefly RLU (Avg) | Renilla RLU (Avg) | RRR (F/R) | Fold Induction | Interpretation |
| DMSO (Neg Ctrl) | 0.1% | 5,000 | 50,000 | 0.10 | 1.0 | Baseline |
| Indole (Parent) | 1.0 | 45,000 | 48,000 | 0.94 | 9.4 | Strong Agonist |
| 7-Fluoroindole | 1.0 | 55,000 | 49,000 | 1.12 | 11.2 | Enhanced Agonist |
| 7-Fluoroindole | 0.1 | 25,000 | 51,000 | 0.49 | 4.9 | Dose-dependent |
| CH-223191 | 10.0 | 5,200 | 49,500 | 0.11 | 1.1 | Antagonist Control |
Expert Insight: If
Workflow Visualization
Figure 2: Chronological workflow for the cell-based reporter assay.
Troubleshooting & Optimization
-
Quenching Effects: Indoles can oxidize to colored products (e.g., indigo dyes). If the lysate is visibly colored, it may absorb the luciferase light (560 nm).
-
Solution: Check lysate absorbance. If colored, use a purified luciferase control spike-in to calculate a quenching correction factor.
-
-
Edge Effects: 96-well plates suffer from evaporation at the edges.
-
Solution: Fill perimeter wells with PBS and do not use them for data collection.
-
-
Solubility: 7-Fluoroindole is more lipophilic than indole.
-
Solution: If precipitation is observed in media, reduce the maximum concentration or add a solubilizing agent like cyclodextrin (though this may affect bioavailability).
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Hubbard, T. D., et al. (2015). Indole-3-Carbinol Inhibits the Toxicity of Polychlorinated Biphenyls Through Aryl Hydrocarbon Receptor-Independent Mechanisms. Toxicological Sciences. [Link]
-
Safe, S., et al. (2020). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators (SAhRMs). International Journal of Molecular Sciences. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. promega.com [promega.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Luciferase Assay System Protocol [promega.co.uk]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 9. Wnt7b Activates Canonical Signaling in Epithelial and Vascular Smooth Muscle Cells through Interactions with Fzd1, Fzd10, and LRP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Luciferase Reporter Assay for Small-Molecule Inhibitors of MicroRNA Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Use of 7-Fluoroindole (7-FI) as a Dual-Modal Structural Probe
Abstract
This guide details the experimental utility of 7-fluoroindole (7-FI) , a non-canonical amino acid precursor used to generate 7-fluorotryptophan (7-FW) within target proteins. Unlike the widely used 7-azatryptophan (which is employed for its distinct fluorescence lifetime), 7-FW is primarily valued for its isosteric and isoelectronic similarity to Tryptophan (Trp), allowing it to act as a "stealth" probe.
While often cited as a premier
Part 1: Physicochemical Properties & Mechanistic Insight
The Fluorine Effect
The substitution of hydrogen with fluorine at the 7-position of the indole ring creates a unique electronic environment.
-
Isosteric Nature: The van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), ensuring minimal steric perturbation to the protein fold.
-
Inductive Withdrawal: The high electronegativity of fluorine withdraws electron density from the indole ring.
-
H-Bonding Sensitivity: This withdrawal increases the acidity of the adjacent pyrrolic N-H group (N1 position), making it a stronger hydrogen bond donor than native Tryptophan. Consequently, 7-FW fluorescence is exquisitely sensitive to the presence of H-bond acceptors in the local pocket.
Spectral Comparison
| Property | L-Tryptophan (Trp) | 7-Fluoro-L-Tryptophan (7-FW) | Experimental Implication |
| Excitation Max ( | 280 nm / 295 nm | ~280–290 nm | Can be excited using standard Trp channels. |
| Emission Max ( | ~340–350 nm | ~348 nm (Environment dependent) | Emission is spectrally similar to Trp; requires deconvoluted analysis or single-Trp mutants. |
| Quantum Yield ( | ~0.13 (in water) | Typically Lower (< 0.10) | 7-FW is often dimmer due to enhanced non-radiative decay pathways (Charge Transfer stabilization). |
| Indole N-H | ~17 | ~16 | Key Feature: Enhanced H-bond donor capability. |
| NMR Active Nucleus | 100% natural abundance, zero background in biological systems.[1] |
Part 2: Incorporation Protocols
To use 7-FI as a probe, it must be biosynthetically converted into 7-FW and incorporated into the target protein. Two primary methods exist: Global Replacement (using auxotrophs) and Site-Specific Incorporation (using Genetic Code Expansion).
Method A: Global Replacement (Auxotrophic Pulse-Chase)
Best for: Proteins with a single Tryptophan residue or when global fluorination is desired for proteome-wide studies.
Reagents:
-
E. coli Trp-auxotroph strain (e.g., ATCC 23716 or specific K12 derivatives).
-
M9 Minimal Media.
-
7-Fluoroindole (7-FI) stock (dissolved in DMSO).
Protocol:
-
Inoculation: Grow Trp-auxotroph cells in M9 media supplemented with limiting L-Tryptophan (40
g/mL) overnight. -
Depletion (The Chase): Dilute into fresh M9 media containing a limiting amount of Trp (e.g., 5-10
g/mL). Incubate at 37°C until growth plateaus (OD ~0.8–1.0), indicating Trp exhaustion. -
Induction & Supplementation:
-
Add 7-Fluoroindole to a final concentration of 0.5 – 1.0 mM.
-
Note: 7-FI enters the cell and is processed by Tryptophan Synthase (TrpBA) into 7-Fluorotryptophan.
-
Add IPTG (or relevant inducer) to initiate protein expression.
-
-
Expression: Incubate for 4–6 hours (or overnight at lower temps) to allow protein synthesis using the fluorinated analog.
-
Purification: Harvest cells and purify protein using standard affinity chromatography (e.g., Ni-NTA).
Method B: Site-Specific Incorporation (Genetic Code Expansion)
Best for: Multi-tryptophan proteins where only one specific residue needs to be probed.
Reagents:
-
Expression plasmid with target gene containing an Amber Stop Codon (TAG) at the probe site.
-
Orthogonal tRNA/tRNA-Synthetase pair plasmid (specifically evolved G1PylRS mutants known to accept 7-FW).
-
7-Fluoro-L-Tryptophan (7-FW) amino acid (direct addition is preferred over indole precursor for this method to bypass metabolic bottlenecks).
Protocol:
-
Co-transformation: Transform E. coli (e.g., BL21) with both the target plasmid (TAG mutant) and the orthogonal synthetase plasmid.
-
Growth: Grow in LB or Terrific Broth to OD
~0.5. -
Induction:
-
Add 7-Fluoro-L-Tryptophan (1–2 mM final conc.).
-
Add Inducer (e.g., Arabinose/IPTG) for the synthetase and target protein.
-
-
Harvest: Purify protein. Only full-length protein will contain the probe; truncated products (termination at TAG) are removed during purification tags (C-terminal affinity tag recommended).
Part 3: Experimental Workflows (Visualization)
Biosynthetic Logic Flow
The following diagram illustrates the critical decision pathways for incorporating 7-FI/7-FW.
Caption: Decision tree for 7-FW incorporation. Global replacement utilizes metabolic conversion of 7-FI; site-specific methods require orthogonal translation systems.
Part 4: Characterization Protocols
Fluorescence Quality Control (QC)
Before advanced NMR or functional assays, fluorescence confirms the protein is folded and the probe is in a native-like environment.
-
Buffer Prep: Use non-quenching buffers (Phosphate or Tris, pH 7.4). Avoid high Cl⁻ if possible, though 7-FW is less sensitive to collisional quenching than some probes.
-
Excitation Scan: Fix Emission at 350 nm. Scan Excitation 250–320 nm.
-
Success Criteria: You should see a Trp-like excitation peak at ~280 nm and ~295 nm.
-
-
Emission Scan: Fix Excitation at 295 nm (to selectively excite indole). Scan Emission 310–450 nm.
-
Analysis: Compare Wild-Type (WT) Trp protein vs. 7-FW protein.[2]
-
Result: 7-FW usually exhibits a slight blue-shift or intensity decrease if the F-atom is interacting with a local cation or H-bond acceptor.
-
Validation: If the protein is unfolded (e.g., in 6M Guanidine HCl), both WT and 7-FW spectra should red-shift to ~350–360 nm and become indistinguishable in shape.
-
Hydrogen Bonding Assay (The "Expert" Experiment)
This experiment exploits the increased acidity of the 7-FW N-H group.
-
Setup: Prepare 7-FW labeled protein in buffers of increasing pH (pH 6.0 to 8.5).
-
Measurement: Monitor Fluorescence Intensity at
. -
Interpretation:
-
Native Trp fluorescence is generally stable across this pH range.
-
7-FW Signal: If the probe is solvent-exposed or involved in a pH-sensitive H-bond, the fluorescence quantum yield may drop more steeply than WT as pH increases, due to the modulation of the N-H deprotonation equilibrium or excited-state proton transfer (ESPT) dynamics facilitated by the fluorine.
-
Downstream Application: F-NMR
While this guide focuses on fluorescence, the ultimate validation of 7-FW utility is NMR.
-
Protocol: Concentrate protein to 50–200
M. Add 10% D O. -
Acquisition: Acquire 1D
F-NMR (with proton decoupling). -
Result: A single sharp peak indicates a well-folded protein with the probe in a defined environment. Multiple peaks or broad signals indicate conformational heterogeneity (e.g., slow exchange between folded states).
Part 5: References
-
Lee, J. H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[3] FEMS Microbiology Letters. Link
-
Treiber-Kleinke, C., et al. (2024). "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution." Frontiers in Bioengineering and Biotechnology. Link
-
Luo, X., et al. (2022). "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy." ACS Sensors.[4] Link[4]
-
Callis, P. R., et al. (2004). "Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins." Journal of Physical Chemistry B. Link
-
Staderini, M., et al. (2018). "Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe." Journal of Medicinal Chemistry. Link
Sources
Application Note: Antimicrobial Screening Protocol for Indoleacetic Acid (IAA) Analogs
Abstract
Indole-3-acetic acid (IAA), classically defined as the primary plant auxin, possesses a privileged indole scaffold that is increasingly recognized in medicinal chemistry for its antimicrobial potential. Recent studies indicate that specific IAA analogs (e.g., indole-3-carboxamides, 7-hydroxyindoles) exhibit potent activity against multidrug-resistant (MDR) pathogens via mechanisms distinct from traditional antibiotics, such as quorum sensing (QS) inhibition and membrane depolarization. This guide provides a rigorous, standardized workflow for screening IAA derivatives, moving from solubility optimization to advanced mechanistic characterization.
Introduction & Pharmacophore Rationale
While IAA regulates plant growth via TIR1/AFB signaling, its structural analogs can intercept bacterial communication (quorum sensing) and disrupt biofilm architecture. The indole moiety mimics bacterial signaling molecules (e.g., indole produced by E. coli), allowing these analogs to act as "Trojan horses" that competitively inhibit LsrK kinases or destabilize the proton motive force (PMF) in Gram-positive bacteria.
Key Structural Considerations:
-
C3-Substitution: Modification of the acetic acid side chain (e.g., to hydrazides or carboxamides) often improves lipophilicity and membrane penetration.
-
Ring Substitution: Halogenation (5-iodo, 5-bromo) or hydroxylation (7-hydroxy) on the indole ring significantly enhances biofilm eradication capabilities.
Material Preparation & Handling[1][2][3][4]
Solubility Optimization
IAA analogs are often hydrophobic. Improper solubilization causes micro-precipitation in aqueous media, leading to false-negative MICs.
Protocol:
-
Solvent Selection: Dissolve neat compounds in 100% Dimethyl Sulfoxide (DMSO) (molecular biology grade). Avoid ethanol if downstream assays involve Pseudomonas spp., as ethanol can influence biofilm formation.
-
Stock Concentration: Prepare a 10 mg/mL or 20 mM master stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the master stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) such that the final DMSO concentration in the assay well is ≤ 1% (v/v) .
-
Validation: Include a "Solvent Control" well containing 1% DMSO + Bacteria to ensure the solvent does not inhibit growth.
-
Quantitative Assay: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07 (Aerobes) / EUCAST Objective: Determine the lowest concentration preventing visible growth.
Experimental Design (96-Well Plate)
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL.[1]
Step-by-Step Procedure
-
Inoculum Prep:
-
Pick 3-5 colonies from an overnight agar plate.
-
Resuspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to reach
CFU/mL (2x concentration).
-
-
Compound Dilution:
-
Add 100 µL of CAMHB to columns 2-12 of a 96-well round-bottom plate.
-
Add 200 µL of 2x drug solution to column 1.
-
Perform 2-fold serial dilutions (transfer 100 µL) from column 1 to 10. Discard the final 100 µL from column 10.
-
Columns 11 & 12 are controls:
-
Col 11 (Growth Control): Media + Bacteria + Solvent (no drug).
-
Col 12 (Sterility Control): Media only.[2]
-
-
-
Inoculation:
-
Incubation:
-
Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours (24h for Staphylococcus).
-
-
Readout:
-
Visual: Look for turbidity pellets.
-
Spectrophotometric: Read OD
. MIC is defined asngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> inhibition of OD relative to growth control.
-
Advanced Characterization: Biofilm Inhibition
IAA analogs often show antibiofilm activity at sub-MIC levels. This assay quantifies the disruption of biofilm biomass.[3]
Crystal Violet (CV) Assay Protocol[7]
-
Culture: Grow bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime) to mid-log phase.
-
Treatment:
-
In a flat-bottom 96-well plate, add 100 µL of culture (
CFU/mL). -
Add 100 µL of IAA analog at concentrations of 1/2 MIC, 1/4 MIC, and 1/8 MIC .
-
-
Incubation: Incubate statically at 37°C for 24-48 hours.
-
Washing (Critical Step):
-
Gently aspirate media. Do not use a vacuum pump (risk of detaching biofilm).
-
Wash wells 3x with 200 µL sterile Phosphate Buffered Saline (PBS) to remove planktonic cells.
-
Air dry for 15 mins.
-
-
Staining:
-
Add 200 µL of 0.1% Crystal Violet solution. Incubate 15 mins at room temp.
-
Rinse with water 3x.
-
-
Solubilization:
-
Add 200 µL of 30% Acetic Acid to dissolve the dye bound to the biofilm.[2]
-
-
Quantification:
-
Transfer 150 µL to a new plate and read Absorbance at 590 nm .
-
% Inhibition =
.
-
Mechanism of Action: Membrane Permeability
Many indole derivatives act by depolarizing the membrane.
Propidium Iodide (PI) Uptake Assay
PI is membrane-impermeable and only fluoresces when bound to DNA inside compromised cells.
-
Preparation: Wash log-phase bacteria 2x in PBS. Resuspend to OD
= 0.5.[4] -
Treatment: Add IAA analog (at 2x MIC) to bacterial suspension.
-
Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or Nisin.
-
-
Dye Addition: Add PI to a final concentration of 30 µM.
-
Kinetics: Measure Fluorescence (Ex: 535 nm / Em: 617 nm) every 5 mins for 1 hour.
-
Result Interpretation: A rapid increase in fluorescence indicates pore formation or membrane disruption.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical progression from synthesis to mechanistic validation.
Figure 1: Integrated workflow for the screening of Indoleacetic Acid analogs, progressing from chemical handling to mechanistic profiling.
Data Analysis & Statistical Validity
-
Replicates: All MIC assays must be performed in biological triplicate.
-
Z-Factor: For high-throughput screening (HTS) of analog libraries, calculate the Z-factor (
). A score > 0.5 indicates a robust assay. -
Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple analogs against a control.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][5]
-
National Institutes of Health (NIH). (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. [Link] (Search Term: Indole derivatives antibacterial mechanism)
-
American Society for Microbiology (ASM). (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]
-
MDPI Pharmaceuticals. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes. [Link]
Sources
- 1. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: In Vivo Evaluation of 2-(7-Fluoro-1H-indol-1-yl)acetic Acid (7F-IAA) as a CRTH2 Antagonist
Abstract & Scope
This application note details the standardized protocols for the in vivo pharmacological evaluation of 2-(7-Fluoro-1H-indol-1-yl)acetic acid (7F-IAA) . Structurally analogous to Ramatroban (Bay u 3405) and Fevipiprant, 7F-IAA acts as an antagonist of the CRTH2 (DP2) receptor. This guide focuses on its application in murine models of eosinophilic inflammation, specifically Ovalbumin (OVA)-induced asthma .[1]
The 7-fluoro substitution on the indole ring is a critical medicinal chemistry modification designed to block metabolic lability often found at the C7 position, potentially enhancing oral bioavailability compared to parent indole-acetic acids. This document covers formulation strategies, pharmacokinetic (PK) validation, and efficacy workflows.
Compound Profile & Pre-Formulation
Chemical Identity: this compound Target: CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells); Potential dual activity at Thromboxane A2 receptor (TP) depending on concentration. Physicochemical Challenge: As an indole-1-acetic acid derivative, the compound possesses a carboxylic acid tail (pKa ~4.5) and a lipophilic indole core. It exhibits poor solubility in acidic media (stomach pH) and requires specific buffering for oral gavage.
Formulation Protocol (Oral Gavage - PO)
Objective: Create a stable suspension/solution at 10 mg/kg concentration.
-
Stock Preparation: Dissolve 7F-IAA in 100% DMSO to create a 50 mg/mL clear stock solution.
-
Vehicle Preparation: Prepare 0.5% Methylcellulose (MC) + 0.1% Tween-80 in phosphate-buffered saline (PBS).
-
Dilution:
-
Slowly add the DMSO stock to the Vehicle under rapid vortexing to prevent precipitation.
-
Target Final Composition: 5% DMSO / 95% Vehicle.
-
Critical Step: Adjust pH to 7.4–8.0 using 0.1N NaOH. The ionized carboxylate form is required for solubility. If the solution remains cloudy, sonicate at 37°C for 10 minutes.
-
-
Stability: Prepare fresh daily. Protect from light (indole oxidation risk).
Mechanism of Action & Rationale
CRTH2 is a G-protein coupled receptor (Gi/o) activated by Prostaglandin D2 (PGD2).[2] Activation leads to the recruitment of Th2 cells, Eosinophils, and Basophils to sites of allergic inflammation. 7F-IAA blocks this interaction, preventing chemotaxis and cytokine release (IL-4, IL-5, IL-13).
Pathway Visualization
Figure 1: Mechanism of Action. 7F-IAA competes with PGD2 for the CRTH2 receptor, blocking the downstream signaling cascade that leads to eosinophil recruitment.
Experimental Protocol: OVA-Induced Asthma Model
This model is the industry standard for validating CRTH2 antagonists. It mimics the eosinophilic airway inflammation seen in human asthma.
Study Design
-
Species: BALB/c Mice (Female, 6-8 weeks). Note: BALB/c are Th2-prone.
-
Groups (n=10/group):
-
Sham (Saline Sensitization/Challenge)
-
Vehicle Control (OVA Sensitization + Vehicle Treatment)
-
Positive Control (Dexamethasone 1 mg/kg IP)
-
Test Group: 7F-IAA (10 mg/kg and 30 mg/kg PO)
-
Workflow Timeline
-
Sensitization (Days 0 & 14):
-
Inject 20 µg Ovalbumin (OVA) adsorbed to 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS via Intraperitoneal (IP) route.
-
-
Challenge (Days 21, 22, 23):
-
Expose mice to 1% OVA aerosol for 30 minutes OR administer 50 µg OVA in 50 µL PBS intranasally (IN).
-
-
Treatment Dosing:
-
Administer 7F-IAA orally (PO) 1 hour before each OVA challenge on Days 21, 22, and 23.
-
-
Termination (Day 24):
-
24 hours after the final challenge, euthanize animals.
-
Workflow Diagram
Figure 2: Experimental timeline for the OVA-induced allergic asthma model.
Data Acquisition & Analysis
A. Bronchoalveolar Lavage Fluid (BALF) Analysis
The primary endpoint for CRTH2 antagonism is the reduction of eosinophils in the lungs.
-
Cannulate the trachea and wash lungs with 0.8 mL cold PBS (x3).
-
Centrifuge BALF (400g, 5 min, 4°C). Resuspend pellet.[3]
-
Total Cell Count: Hemocytometer.
-
Differential Count: Cytospin slide stained with Diff-Quik (Wright-Giemsa). Count >200 cells.
-
Success Criteria: Vehicle group must show >40% eosinophils. 7F-IAA should reduce this significantly (p<0.05).
-
B. Histopathology[4]
-
Fix lungs in 10% neutral buffered formalin.
-
Embed in paraffin and section (4 µm).
-
Stain with H&E (for general inflammation) and Periodic Acid-Schiff (PAS) (for mucus/goblet cells).
-
Score peribronchial inflammation (0-4 scale) blindly.
C. Pharmacokinetics (PK) Verification
To ensure efficacy is not limited by exposure, perform a satellite PK study.
-
Dose: 10 mg/kg PO (single dose).
-
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Analysis: LC-MS/MS.
-
Target: Plasma concentration > IC50 (adjusted for protein binding) for at least 6 hours. Indole acetic acids often have high protein binding (>95%); ensure free fraction is considered.
Expected Results & Troubleshooting
| Parameter | Vehicle Control | 7F-IAA Treated (High Dose) | Interpretation |
| BALF Eosinophils | High (~10^5 cells) | Reduced (~40-60% inhibition) | Blockade of CRTH2-mediated chemotaxis. |
| Lung Histology | Massive infiltration | Reduced peribronchial cuffing | Tissue-level protection. |
| Mucus (PAS Score) | High (Goblet hyperplasia) | Moderate Reduction | Indirect effect via Th2 cytokine reduction. |
| Weight Loss | Moderate | Attenuated | Systemic wellbeing improvement. |
Troubleshooting:
- is < 30 mins, the compound may be metabolized too fast. The 7-fluoro group aids stability, but rapid glucuronidation of the carboxylic acid tail is still possible. Consider subcutaneous (SC) dosing.
-
Precipitation: If the compound precipitates in the gut (low pH), efficacy will drop. Ensure the formulation is basic (pH ~8) or use a lipid-based carrier.
References
-
CRTH2 Antagonism in Asthma: Uller, L. et al. (2007).[7] "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation." Respiratory Research.
-
Ramatroban Pharmacology: Sugimoto, H. et al. (2003). "Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTH2." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Fevipiprant (Analog) Clinical Data: Gonem, S. et al. (2016). "Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma." The Lancet Respiratory Medicine.
-
Indole Acetic Acid Pharmacophores: Pettipher, R. et al. (2012).[8] "Antagonists of the prostaglandin D2 receptor CRTH2."[2][7][9] Drug Discovery Today.
Sources
- 1. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Treatment of COVID-19 Pneumonia and Acute Respiratory Distress With Ramatroban, a Thromboxane A2 and Prostaglandin D2 Receptor Antagonist: A Four-Patient Case Series Report [frontiersin.org]
Introduction: The Fluorine Advantage in Indole Scaffolds
Title: Precision Quantitation of Binding Affinity: 19F NMR Spectroscopy of 7-Fluoroindole Derivatives
Abstract
This Application Note details the protocol for determining the dissociation constant (
The indole moiety is a "privileged scaffold" in medicinal chemistry, mimicking the side chain of Tryptophan and serving as a core pharmacophore in kinase inhibitors and GPCR ligands. Substituting the hydrogen at the 7-position with fluorine (7-fluoroindole) is a strategic choice for NMR studies:
-
Electronic Sensitivity: The 7-position is electronically coupled to the indole nitrogen. Binding events involving hydrogen bonding to the NH or
-stacking interactions induce significant changes in the electronic environment of the F nucleus. -
Solvent Exposure: In many binding modes, the 7-position remains partially solvent-exposed or sits at the interface, making it an excellent reporter of the "bound" vs. "free" state without sterically disrupting the interaction (Van der Waals radius of F
1.47 Å vs H 1.20 Å). -
Spectral Simplicity: Unlike
H NMR, which suffers from massive spectral overlap in the aromatic region, F NMR offers a wide chemical shift range (~300 ppm) and singlet signals (when proton-decoupled), simplifying analysis.
The Physics of Exchange
To quantify affinity, the system must be analyzed based on the exchange rate (
-
Fast Exchange (
): A single, weighted-average peak is observed. The peak shifts progressively as protein concentration increases. This is the regime used for precise calculation in this protocol. -
Slow Exchange (
): Two distinct peaks (free and bound) are observed. is calculated by integrating peak volumes. -
Intermediate Exchange: Severe line broadening occurs. While useful for hit detection (
relaxation), it is suboptimal for quantitative determination.
Experimental Design & Materials
Buffer Composition Logic
F chemical shifts are sensitive to pH and temperature.-
Buffer: 50 mM Phosphate or Tris, pH 7.4 (matched to protein stability).
-
Salt: 100-150 mM NaCl (physiological ionic strength).
-
D
O: 10% v/v (for spectrometer lock). -
Internal Standard (Critical): Do not add the standard directly to the sample if it might bind the protein. Use a coaxial insert (capillary) containing Trifluoroacetic acid (TFA) or Fluorobenzene in D
O. This provides a static chemical shift reference ( ) to correct for field drift.
Sample Preparation
Ligand Stock: Dissolve 7-fluoroindole ligand in 100%
Table 1: Experimental Parameters for
| Parameter | Setting | Rationale |
| Pulse Sequence | zgfhigqn (Bruker) | 1D |
| Relaxation Delay (D1) | 2.0 - 5.0 s | |
| Spectral Width (SW) | 50 - 100 ppm | Center on -134 ppm (typical for 7-fluoroindole). |
| Scans (NS) | 128 - 512 | Depends on ligand concentration. SNR > 20 is required. |
| Temperature | 298 K (25°C) | Must be regulated to |
Step-by-Step Titration Protocol
This protocol assumes a Fixed Ligand / Varying Protein format, which avoids artifacts from ligand aggregation.
Phase 1: Quality Control (QC)
-
Ligand QC: Prepare 50
M ligand in buffer (2% DMSO). Acquire spectrum. Ensure a sharp singlet (linewidth < 5 Hz). Broad lines indicate aggregation. -
Protein QC: Run a standard 1D
H spectrum of the protein to ensure it is folded (dispersion in amide/methyl regions).
Phase 2: The Titration
Prepare 6-8 samples. Maintain constant ligand concentration (
-
Tube 1 (Reference): 50
M Ligand + Buffer (0 M Protein). -
Tube 2: 50
M Ligand + 0.2 Estimated Protein. -
Tube 3: 50
M Ligand + 0.5 Estimated Protein. -
Tube 4: 50
M Ligand + 1.0 Estimated Protein. -
Tube 5: 50
M Ligand + 2.0 Estimated Protein. -
Tube 6: 50
M Ligand + 5.0 Estimated Protein. -
Tube 7 (Saturation): 50
M Ligand + 10-20 Estimated Protein (if solubility permits).
Crucial Step: Insert the coaxial reference capillary into every tube before measurement.
Phase 3: Measurement
-
Insert Tube 1. Lock, Tune, Shim.
-
Set the carrier frequency (O1P) to the center of the 7-fluoroindole signal.
-
Process with exponential line broadening (LB = 1-3 Hz).
-
Reference the spectrum using the coaxial standard.
-
Record the chemical shift (
) of the 7-fluoroindole peak. -
Repeat for Tubes 2-7.
Data Analysis & Calculation
In the fast-exchange regime, the observed chemical shift (
The Binding Isotherm Equation
Calculate the chemical shift perturbation:
Fit the data to the quadratic binding equation (solving for the quadratic expansion of the mass balance equation):
Where:
- : Observed shift change at current protein concentration.
-
: Shift change at saturation (
). - : Total protein concentration.[5]
- : Total ligand concentration (constant).
- : Dissociation constant (The parameter to be fitted).[6]
Note: If
Workflow Visualization
Figure 1: End-to-end workflow for
Troubleshooting & Expert Tips
-
Line Broadening without Shift: If the signal broadens significantly but does not shift, the system is likely in intermediate exchange .
-
Solution: You cannot calculate
via CSP easily. Switch to Line Shape Analysis simulation or perform the experiment at a different temperature (to shift exchange rate) or field strength.
-
-
Ligand Disappearance: If the signal vanishes upon adding protein, the ligand might be binding to a very large aggregate (solid-like behavior) or the protein is precipitating.
-
Solution: Check the tube for visible precipitate. Run a
H spectrum to check protein integrity.
-
-
Competing Signals: Commercial 7-fluoroindole can contain impurities. Always run a "buffer + ligand" blank.
-
TFA Interaction: If using TFA as an internal standard without a capillary, it may bind to cationic patches on the protein, altering the pH or the protein surface. Always use a coaxial insert.
References
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects.[1][7] Journal of Medicinal Chemistry. [Link][1][7]
-
Pomerantz, W. C., et al. (2012). Protein-Observed 19F-NMR for Fragment Screening, Affinity Quantification and Druggability Assessment. Methods in Enzymology. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][5]
-
Norton, R. S., et al. (2016). 19F NMR applications in fragment-based drug discovery. Journal of Biomolecular NMR. [Link]
Sources
- 1. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Fluorinated Indole Architectures in Optoelectronics: From Synthesis to Device Integration
Executive Summary
This application note bridges the gap between organic synthesis and optoelectronic device engineering. While indole scaffolds are ubiquitous in medicinal chemistry, their fluorinated derivatives are revolutionizing Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The strategic introduction of fluorine atoms—known as the "Fluorine Effect"—modulates frontier molecular orbitals (FMOs), enhances solid-state packing via C-F···π interactions, and dramatically improves device lifetime through hydrophobic passivation.
This guide provides actionable protocols for synthesizing fluorinated indole-based semiconductors and integrating them into high-efficiency devices.
Part 1: The Fluorine Effect in Optoelectronics
To design effective materials, one must understand the causality behind fluorination. Unlike in drug design, where fluorine primarily modulates metabolic stability (pKa and lipophilicity), in optoelectronics, it serves as a "bandgap engineer."
Mechanistic Insight[1][2]
-
HOMO/LUMO Depression: Fluorine is the most electronegative element (Paulding scale 3.98). Inductive withdrawal ($ -I $ effect) lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
OLED Consequence: Lower HOMO matches the work function of anodes (ITO), reducing the hole injection barrier.
-
DSSC Consequence: Lower LUMO increases the open-circuit voltage ($ V_{oc} $) by widening the gap between the dye's LUMO and the electrolyte's redox potential.
-
-
Supramolecular Ordering: The C-F bond exhibits a strong dipole. In the solid state, this promotes tight
stacking, which increases charge carrier mobility ( ).
Visualization: The Fluorine Energy Shift
The following diagram illustrates how fluorination stabilizes energy levels, facilitating better charge injection.
Figure 1: Impact of Fluorine substitution on Frontier Molecular Orbitals (FMO). Note the simultaneous depression of energy levels.
Part 2: OLED Application Note
Focus: Fluorinated Indoles as Hole Transport Materials (HTM).
Protocol 1: Synthesis of 4-Fluoro-N-Arylcarbazole Indole (4F-NCI)
Rationale: This protocol utilizes a Buchwald-Hartwig amination followed by a Suzuki coupling. This modular approach allows MedChem professionals to utilize standard cross-coupling skills to build extended conjugated systems.
Reagents:
-
4-Fluoroindole (Starting material)[1]
-
1-Bromo-4-iodobenzene
-
Carbazole[2]
-
Pd(dba)2 (Catalyst)
-
P(t-Bu)3 (Ligand)
-
NaOtBu (Base)
Step-by-Step Methodology:
-
N-Arylation (C-N Coupling):
-
Charge a flame-dried Schlenk flask with 4-fluoroindole (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), CuI (0.1 eq), and
(2.0 eq). -
Add trans-1,2-diaminocyclohexane (0.2 eq) and Dioxane.
-
Reflux at 110°C for 24h under Argon.
-
Checkpoint: Monitor TLC for disappearance of indole. The iodine reacts preferentially over bromine.
-
Purification: Column chromatography (Hexane/DCM). Yields Intermediate A (N-(4-bromophenyl)-4-fluoroindole).
-
-
C-C Coupling (Extension):
-
Combine Intermediate A (1.0 eq) with Carbazole-boronic acid pinacol ester (1.2 eq).
-
Add
(0.05 eq) and (2M aq). -
Solvent system: Toluene/Ethanol (4:1).
-
Heat to 90°C for 12h.
-
Workup: Extract with DCM, dry over
, and recrystallize from Toluene/Hexane. -
Validation: Verify purity via HPLC (>99.5% required for OLEDs) and structure via 1H-NMR (look for F-coupling splitting patterns).
-
Protocol 2: OLED Device Fabrication
Context: Fabrication requires a high-vacuum environment ($ <10^{-6} $ Torr).
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) glass (
). -
Cleaning Cycle: Sonicate sequentially in Deionized Water
Acetone Isopropanol (15 min each). -
Activation: UV-Ozone treat for 20 mins to increase ITO work function.
-
-
Layer Deposition (Vacuum Thermal Evaporation):
-
HIL (Hole Injection Layer): Deposit
(5 nm) at 0.1 Å/s. -
HTL (Active Material): Deposit 4F-NCI (30 nm) at 1.0 Å/s.
-
EML (Emissive Layer): Deposit
(Green) or DPVBi (Blue) (40 nm). -
ETL (Electron Transport Layer): Deposit TPBi (30 nm).
-
Cathode: Deposit LiF (1 nm) / Al (100 nm).
-
-
Encapsulation:
-
Perform in
glovebox ( ppm). Seal with UV-curable epoxy and a glass cover slip.
-
Part 3: DSSC Application Note
Focus: Metal-Free D-π-A Organic Sensitizers.
Rationale: Fluorinated indoles act as the electron-rich Donor (D) or the
Protocol 3: Solar Cell Assembly
Materials:
-
FTO Glass (Fluorine-doped Tin Oxide)
- Paste (20 nm particle size)
-
Sensitizer: F-Indole-Cyanoacrylic Acid Dye (0.3 mM in Ethanol)
-
Electrolyte: Iodide/Triiodide (
) redox couple.[3][4]
Workflow:
-
Photoanode Fabrication:
-
Clean FTO glass (as per Protocol 2).
-
Screen Printing: Apply
paste to form a 10 mesoporous film. -
Sintering: Heat at 500°C for 30 mins (ramping 5°C/min) to establish electrical connectivity between nanoparticles.
-
-
Dye Sensitization (The Critical Step):
-
Immerse the warm ($ \sim 80^\circ C $)
electrode into the F-Indole Dye solution. -
Incubation: Keep in the dark for 12–16 hours at room temperature.
-
Rinsing: Wash with ethanol to remove non-adsorbed dye molecules (prevents recombination).
-
-
Device Assembly:
-
Sandwich the Photoanode and a Platinum-coated Counter Electrode using a Surlyn thermoplastic spacer (25
). -
Hot press at 110°C to seal.
-
Inject electrolyte through pre-drilled holes in the counter electrode.
-
Seal holes with a glass coverslip and epoxy.[5]
-
Visualization: DSSC Electron Transfer Pathway
The diagram below maps the energy cascade required for successful current generation.
Figure 2: Energy cascade in a DSSC. The fluorinated indole dye must have a LUMO higher than the TiO2 conduction band for injection, and a HOMO lower than the electrolyte for regeneration.
Part 4: Characterization & Data Analysis
To validate the efficacy of fluorination, compare your synthesized material against a non-fluorinated control using these metrics.
Table 1: Comparative Metrics (Representative Data)
| Property | Metric | Unsubstituted Indole (Ref) | Fluorinated Indole (Target) | Impact of Fluorine |
| Electronic | HOMO Level (eV) | -5.20 | -5.45 | Improved Oxidation Stability |
| Optical | Bandgap ( | 2.9 eV | 3.1 eV | Blue Shift (Color Tuning) |
| Thermal | 350°C | 420°C | Robustness for Vacuum Deposition | |
| Device | DSSC Efficiency ( | 4.5% | 6.2% | Reduced Recombination |
| Structure | Dihedral Angle | Prevents Aggregation |
Self-Validating Checks
-
Cyclic Voltammetry (CV): If the oxidation onset does not shift positively by at least 0.1–0.2 V vs. Ferrocene after fluorination, the synthesis may have failed (e.g., defluorination occurred).
-
Solubility: Fluorinated derivatives often show lower solubility in polar solvents but higher solubility in fluorinated solvents. Use this for purification.[6]
References
-
Investigating the Effects of Fluorine Substituents on Organic Dyes in Dye-Sensitized Solar Cells. ResearchGate. (2023). Link
-
Highly efficient fluorene/indole-based hole transport materials for green PhOLEDs. ResearchGate. (2018). Link
-
Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials. MDPI. (2024). Link
-
Hole-transporting materials for organic light-emitting diodes: an overview. RSC Advances. (2023). Link
-
Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview. Materials Advances. (2021). Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Investigating the Effects of Fluorine Substituents on Organic Dyes in Dye-Sensitized Solar Cells [dergipark.org.tr]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 2-(7-Fluoro-1H-indol-1-yl)acetic acid
Executive Summary & Compound Profile
You are encountering solubility difficulties with 2-(7-Fluoro-1H-indol-1-yl)acetic acid . While Indole-3-acetic acid (IAA) derivatives are typically soluble in polar aprotic solvents, the specific substitution pattern of this molecule—specifically the 7-fluoro group combined with the N1-acetic acid tail —creates a unique thermodynamic challenge.
The fluorine atom at the 7-position increases the lipophilicity (
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Characteristic | Impact on Solubility |
| Core Structure | Indole + Carboxylic Acid | Potential for H-bond dimerization (Acid-Acid). |
| Substituent | 7-Fluoro | Increases hydrophobicity and crystal density (Lattice Energy). |
| pKa (Acid) | ~4.5 (Estimated) | Ionizable in aqueous buffers; neutral in pure DMSO. |
| Solvent Interaction | DMSO (H-bond Acceptor) | DMSO accepts H-bonds from the -COOH group, breaking dimers. |
| Common Issue | "Crash out" | Rapid precipitation upon dilution into aqueous media. |
Module 1: The Dissolution Protocol (Getting it into Solution)
The Problem: The compound appears as a floating solid or a cloudy suspension even after vortexing. The Cause: High lattice energy resists the initial solvation shell formation.
Standard Operating Procedure (SOP): The Gradient Energy Method
Do not simply add solvent and shake. Follow this thermodynamic workflow to ensure a stable stock solution.
Step 1: Preparation
-
Use Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.1%).
-
Why: Water acts as an antisolvent for this hydrophobic molecule. Even 1% water uptake in DMSO can drastically reduce solubility.
Step 2: The Wetting Phase
-
Weigh the solid into a glass vial (avoid polystyrene, which DMSO damages).
-
Add DMSO to achieve a target concentration of 10–50 mM .
-
Note: Do not attempt >100 mM initially.
Step 3: Energy Input (Sonication)
-
Action: Sonicate in a water bath at ambient temperature for 5–10 minutes.
-
Mechanism:[1][2][3][4][5] Acoustic cavitation creates micro-jets that mechanically disrupt the crystal lattice, increasing surface area for the solvent.
Step 4: Thermal Assistance (If cloudiness persists)
-
Action: Warm the vial to 40–50°C while vortexing.
-
Mechanism:[1][2][3][4][5] Increasing temperature increases the entropic gain of dissolution (
). The fluorine substitution often requires this extra thermal "kick" to overcome the enthalpy of fusion.
Visual Workflow: Dissolution Logic
Figure 1: Decision tree for solubilizing stubborn fluoro-indole derivatives. Note the escalation from mechanical (vortex) to acoustic (sonication) to thermal (heat) energy.
Module 2: Aqueous Dilution (Preventing "Crash Out")
The Problem: The clear DMSO stock solution precipitates immediately when added to cell culture media or assay buffer. The Cause: The "Antisolvent Effect." The hydrophobic 7-fluoro-indole core is insoluble in water.[1] When DMSO is diluted, the solvent power drops exponentially.
Troubleshooting Protocol: The Intermediate Step
-
Check Buffer pH:
-
Ensure your assay buffer is buffered to pH 7.4 .
-
Mechanism:[1][2][3][4][5] The acetic acid tail has a pKa of ~4.5. At pH 7.4, it will be deprotonated (
). The anionic form is significantly more soluble in water than the neutral form. -
Warning: Do not dilute into acidic buffers (pH < 5.0) without expecting precipitation.
-
-
The "Jet Mixing" Technique:
-
Do not drop the DMSO stock slowly onto the surface of the buffer. This creates localized high concentrations where precipitation nuclei form.
-
Correct Method: Submerge the pipette tip into the stirring buffer and expel the DMSO stock rapidly ("Jetting") to ensure immediate dispersion.
-
-
Serial Dilution Strategy:
-
Avoid single-step 1000x dilutions (e.g., 10 mM DMSO -> 10 µM Aqueous).
-
Perform an intermediate dilution in 50% DMSO/Buffer before the final step.
-
Visual Pathway: Precipitation Mechanics
Figure 2: The critical role of pH in maintaining solubility for carboxylic acid derivatives during aqueous dilution.
Frequently Asked Questions (FAQ)
Q1: Can I freeze the DMSO stock solution?
-
Yes, but with caution. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric moisture (DMSO is hygroscopic).
-
Recommendation: Aliquot the stock into single-use vials. Store at -20°C. If the vial looks cloudy upon thawing, you must re-sonicate and heat (see Module 1) before use. Do not use a cloudy suspension.
Q2: My compound turned slightly yellow in DMSO. Is it degraded?
-
Likely not. Indoles are sensitive to oxidation over time, often turning yellow/brown. However, a slight color change in DMSO is common and often benign.
-
Verification: Check purity via LC-MS. If the primary peak is intact, the color is likely a trace impurity or N-oxide formation (<1%).
Q3: I need a concentration higher than 50 mM. Is it possible?
-
Risky. The 7-fluoro substitution significantly increases lattice energy.
-
Alternative: If you need high concentrations for animal dosing (in vivo), do not use pure DMSO. Use a co-solvent system: 5% DMSO + 40% PEG400 + 55% Water (or Saline) . The PEG400 acts as a bridge solvent to stabilize the hydrophobic core.
Q4: Why does it dissolve in DMSO but crash out in PBS?
-
This is the classic Hydrophobic Effect . In DMSO, the solvent interacts with both the polar acid and the aromatic rings. In PBS (water), the water molecules form a cage around the hydrophobic fluoro-indole, which is entropically unfavorable. The molecules aggregate to minimize water contact.
-
Fix: Ensure the final DMSO concentration in your assay is 0.5% - 1.0% (if tolerated) to help solubilize, or use a carrier protein like BSA (Bovine Serum Albumin) in the buffer, which binds and solubilizes hydrophobic drugs.
References & Grounding
-
DMSO Physical Properties: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. (DMSO acts as a hydrogen bond acceptor for carboxylic acids). Link
-
Indole Acetic Acid Handling: National Institutes of Health (NIH). "PubChem Compound Summary for Indole-3-acetic acid." (General handling of IAA class).[6] Link
-
Solubility Thermodynamics: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Explains the log-linear solubility decrease upon water addition). Link
-
Fluorine Effect in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Details how fluorine increases lipophilicity and alters lattice energy). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Dimethyl Sulfoxide on the Retention Time of Acetic Acid in Gas Chromatography and Its Mechanism [yyhx.ciac.jl.cn]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dimethyl Sulfoxide and pH on Indoleacetic Acid-Induced Lateral Root Formation in the Radish Seedling Root - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of fluorinated indole compounds in solution
Executive Summary & Chemical Context[1][2][3][4][5]
Fluorinated indoles (e.g., 5-fluoroindole, 6-fluoroindole) are critical scaffolds in medicinal chemistry, serving as bioisosteres to modulate metabolic stability and pKa. However, the indole core remains inherently electron-rich and susceptible to oxidative degradation and acid-catalyzed polymerization.
While the fluorine atom introduces an electron-withdrawing inductive effect (
This guide provides the definitive protocols to mitigate these pathways.
degradation Mechanisms (The "Why")
To preserve your samples, you must understand the enemy. Fluorinated indoles degrade via two primary pathways in solution:
A. Oxidative Dearomatization (The "Yellowing" Effect)
The C2-C3 double bond is the nucleophilic "soft spot" of the indole. Dissolved oxygen, catalyzed by light or trace metals, generates radical species.
-
Mechanism: Formation of a C3-hydroperoxide intermediate
rearrangement to Isatin (orange/red solid) or Oxindole . -
Visual Indicator: Clear solutions turning yellow or amber over 24-48 hours.
B. Acid-Catalyzed Polymerization
Even weak acidity in protic solvents can protonate the C3 position, generating an electrophilic iminium ion that reacts with a second indole molecule.
-
Mechanism: Dimerization/Trimerization.
-
Risk Factor: High in chloroform (often contains HCl traces) or unbuffered aqueous solutions.
Visualization: Degradation Pathways
The following diagram outlines the cascade of instability you are fighting against.
Figure 1: Primary degradation pathways of fluorinated indoles in solution. Note that both light and acidity drive irreversible chemical changes.
Solvent Selection & Preparation Guide
Choosing the wrong solvent is the most common user error.
Solvent Performance Matrix
| Solvent | Stability Rating | Risk Profile | Recommended Use |
| Acetonitrile (MeCN) | ⭐⭐⭐⭐⭐ (High) | Low. Chemically inert to indoles. | Preferred for analytical standards (HPLC/NMR) and chemical storage. |
| DMSO | ⭐⭐ (Low-Med) | Moderate. Hygroscopic; can act as a mild oxidant over long periods. | Biological assays (keep frozen). Do not store liquid stocks >1 week. |
| Methanol/Ethanol | ⭐⭐⭐ (Medium) | Medium. Proticity can facilitate polymerization if acidic impurities exist. | Short-term handling.[1][2][3][4] |
| Chloroform/DCM | ⭐ (Very Low) | High. Often contains acidic stabilizers (HCl) or photogenerated phosgene. | Avoid for storage. Use only for immediate extraction. |
| Water | ⭐ (Low) | High.[2] Poor solubility; promotes rapid oxidation if pH is not controlled. | Avoid stocks in water. |
Protocol: Preparation of "Ultra-Stable" Stock Solutions
Use this protocol for critical assays or expensive isotopes (e.g.,
-
Solvent Pre-treatment: Sparge the chosen solvent (preferably Anhydrous Acetonitrile) with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Add Antioxidant (Optional but Recommended):
-
For biological assays: Add Ascorbic Acid (10-50 µM final conc) if compatible with your assay.
-
For chemical storage: Add BHT (Butylated hydroxytoluene) at 0.05% w/v.
-
-
Dissolution: Dissolve the fluorinated indole in the degassed solvent under low light (amber vial).
-
Headspace Purge: Before closing the vial, blow a gentle stream of Argon into the headspace for 10 seconds.
-
Seal: Use a cap with a PTFE/Silicone septum and wrap with Parafilm.
Troubleshooting Guide (Symptom-Based)
Issue 1: "My 5-fluoroindole solution turned yellow overnight."
-
Diagnosis: Photo-oxidation to 5-fluoroisatin.
-
Root Cause: Exposure to ambient light and oxygen.
-
Fix:
-
Check purity via LC-MS. If >5% impurity, repurify.
-
Switch to amber glass vials.
-
Store future stocks in the dark at -20°C.
-
Issue 2: "I see a new peak at double the molecular weight in LC-MS."
-
Diagnosis: Acid-catalyzed dimerization.
-
Root Cause: The solvent is likely acidic. Common in aged Chloroform or unbuffered water.
-
Fix:
-
Discard the solvent.
-
If using Chloroform, filter it through basic alumina before use to remove acid traces.
-
Switch to Acetonitrile or buffered media (pH 7.4).
-
Issue 3: "Compound precipitates upon freeze-thaw cycles in DMSO."
-
Diagnosis: Hygroscopic water uptake.
-
Root Cause: DMSO absorbs water from the air, changing solubility and potentially crashing out the hydrophobic fluoroindole.
-
Fix:
-
Use single-use aliquots (avoid repeated freeze-thaw).
-
Use anhydrous DMSO packed under inert gas.
-
Storage Decision Logic
Use the following logic flow to determine the optimal storage condition for your specific experimental phase.
Figure 2: Decision matrix for optimal storage of fluorinated indoles.
Frequently Asked Questions (FAQ)
Q: Does the position of the fluorine atom affect stability? A: Yes. Fluorine at the C5 position (5-fluoroindole) is relatively stable compared to C2 or C3 fluorination. C2/C3-fluoroindoles are highly unstable and prone to rapid hydrolysis or HF elimination. However, even 5-fluoroindole is more stable than methoxy-indole but less stable than nitro-indole regarding oxidation [1].
Q: Can I use plastic tubes (Eppendorf) for storage? A: For short-term (hours), yes. For long-term storage, no . Indoles are lipophilic and can leach into plastics or absorb onto the walls, altering concentration. Furthermore, plastics are permeable to oxygen. Always use glass vials with inert septa for storage >24 hours.
Q: My assay requires water. How do I stabilize the indole? A: Prepare a concentrated stock in DMSO or Acetonitrile (1000x). Dilute into the aqueous buffer immediately before use. Do not store the aqueous dilution. Ensure your buffer pH is near neutral (pH 7.0–7.4); avoiding acidic pH prevents polymerization [2].
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Lian, J. et al. (2024). "Photochemical degradation mechanisms in photoactive layer materials." Chemical Society Reviews. Link (Details on photo-oxidation mechanisms relevant to conjugated heterocyclic systems).
-
Ossila Ltd. (2023). "5-Fluoroindole Safety Data Sheet." Link (Specific storage recommendations: Keep cold, dry, and dark).
-
National Institutes of Health (NIH). (2022). "Oxidative Stability in Lipid Formulations." PubMed. Link (Context on oxidative pathways in lipophilic drug formulations).
-
Sigma-Aldrich. "5-Fluoroindole Product Specification." Link (Melting point and stability data).
Sources
Technical Support Center: Troubleshooting 7-Fluoroindole Experiments
Subject: Resolving Inconsistent Reactivity and Yields in 7-Fluoroindole Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Biology & Medicinal Chemistry Teams
Executive Summary: The "Deceptive" Indole
You are likely reading this because your standard indole protocols (Vilsmeier-Haack, C2-lithiation, or Suzuki couplings) are failing or yielding unexplainable isomer mixtures when applied to 7-fluoroindole .[1][2]
The Core Problem: The fluorine atom at C7 is not merely a passive substituent; it is a potent electronic modulator. It exerts a strong inductive withdrawing effect (-I) while simultaneously acting as a Directed Metalation Group (DMG) for adjacent protons.[1][2] This fundamentally alters the pKa of the N-H bond and the kinetic vs. thermodynamic stability of lithiated intermediates.
This guide moves beyond basic synthesis to address the specific mechanistic failures caused by the 7-fluoro substituent.
Module 1: Lithiation & Regioselectivity (The "Wandering" Anion)
Symptom: You attempted a standard C2-lithiation (using n-BuLi/Boc-protection) but obtained a mixture of C2, C6 products, or ring-opened debris.[1][2]
The Mechanism of Failure
In standard indoles, N-protecting groups (like Boc or TIPS) direct lithiation to the C2 position via coordination (Complex Induced Proximity Effect - CIPE). However, in 7-fluoroindole, the C7-fluorine atom competes for the lithium cation.[1]
-
Kinetic Control (C2): At -78°C, lithiation occurs at C2 due to the directing effect of the N-protecting group.[1]
-
Thermodynamic Drift (C6): Upon warming (even to -50°C), the lithium can migrate to C6.[1] The C6 position is ortho to the fluorine. The C-F bond stabilizes the adjacent carbanion through inductive withdrawal, making the C6-Li species thermodynamically more stable than the C2-Li species.
Troubleshooting Protocol: Locking the Regiochemistry
| Parameter | Recommendation for C2-Selectivity | Recommendation for C6-Selectivity |
| Temperature | Strictly -78°C. Quench cold. Do not allow warming before electrophile addition.[1] | Warm to -40°C for 30 mins post-lithiation to encourage migration (Halogen Dance). |
| Base | t-BuLi (2.2 equiv) is preferred over n-BuLi to ensure rapid deprotonation before migration can occur.[1][2] | LDA or LiTMP (thermodynamic bases) favor the C6 position due to steric clearance and electronic stabilization. |
| Protecting Group | TIPS (Triisopropylsilyl) .[1][2] The bulky silyl group sterically shields C2 and C7, but the CIPE effect still favors C2 kinetically. | Boc (tert-Butyloxycarbonyl) .[1][2] The carbonyl oxygen coordinates Li, but the migration to C6 is less sterically hindered than with silyl groups. |
Diagnostic Check
If you suspect C6-lithiation has occurred, check the
-
C2-substituted: Fluorine signal remains a doublet (coupling to C6-H).[1][2]
-
C6-substituted: Fluorine signal becomes a singlet (or weakly coupled triplet if C5/C4 coupling is visible), as the ortho-proton is gone.[1]
Module 2: Cross-Coupling Challenges (Catalyst Arrest)
Symptom: Suzuki-Miyaura or Buchwald-Hartwig couplings stall at <40% conversion, despite using standard Pd(PPh3)4 conditions.
The Mechanism of Failure
The 7-fluoro substituent reduces the electron density of the indole ring.
-
Nucleophile Deactivation: If using 7-fluoroindole-2-boronic acid, the nucleophilicity is attenuated by the fluorine's withdrawal, slowing the transmetallation step.[1]
-
Oxidative Addition Resistance: If coupling onto a halogenated 7-fluoroindole (e.g., 4-bromo-7-fluoroindole), the electron-poor ring actually helps oxidative addition.[1][2] However, if the catalyst is not electron-rich enough, the cycle stalls.[1]
-
The "Fluorine Effect" on Pd: The lone pairs on the C7-F can weakly coordinate to electrophilic Pd(II) species, potentially creating off-cycle resting states.
Troubleshooting Protocol: The "Boosted" Catalytic Cycle
Step 1: Switch Ligands. Abandon PPh3. The electron-deficient nature of the substrate requires electron-rich, bulky phosphines to drive the cycle.
-
Recommendation: Use XPhos or SPhos (Buchwald ligands).[1] These facilitate oxidative addition and protect the active Pd(0) species.
Step 2: Base Selection. The acidity of the N-H (if unprotected) is higher in 7-fluoroindole (pKa ~15.5) compared to indole (pKa ~17).[1]
-
Issue: Strong inorganic bases (KOtBu) may deprotonate the indole nitrogen, creating an indolyl anion that poisons the catalyst by forming stable Pd-amidates.
-
Fix: Use weaker bases like K3PO4 or Cs2CO3 in non-protic solvents (Dioxane/Toluene) to avoid N-deprotonation interference.[1][2]
Module 3: Visualization of Decision Logic
Workflow 1: Lithiation Strategy
Use this decision tree to determine the correct conditions for functionalizing the indole ring without migration errors.
Caption: Decision logic for regioselective lithiation of 7-fluoroindole. Note the temperature sensitivity for C2 retention.
Workflow 2: Cross-Coupling Troubleshooting
Use this flow to diagnose low yields in Pd-catalyzed reactions.
Caption: Troubleshooting logic for Palladium-catalyzed cross-coupling of 7-fluoroindole derivatives.
FAQ: Rapid Response
Q: Why does my 7-fluoroindole turn black during Vilsmeier-Haack formylation? A: The 7-fluoro group destabilizes the intermediate iminium salt.[1] Standard conditions (POCl3/DMF at 0°C -> RT) are often too harsh, leading to polymerization.[1]
-
Fix: Keep the reaction strictly at 0°C. Do not heat. Neutralize the workup very slowly to avoid exothermic decomposition.
Q: Can I use the fluorine atom for SNAr reactions? A: Generally, no. While 2-fluoropyridine is reactive in SNAr, 7-fluoroindole is electron-rich (relative to pyridine) and the indole ring pushes density into the C-F bond.[1] You cannot displace the C7-F with amines or alkoxides under standard conditions.[1] You would need a highly electron-withdrawing group at C4 or C6 to activate it.[1][2]
Q: How do I distinguish C2 vs C3 substitution by NMR? A: Look at the NH signal (if unprotected).
-
C3-substituted: The NH usually appears as a broad singlet.[1]
-
C2-substituted: The NH often couples to the C3-H (doublet, J ~ 2 Hz).[1]
-
Definitive: Use HMBC . A C2-substituent will show a correlation to the quaternary C3a carbon, whereas a C3-substituent correlates to C3a and C2.[1]
References
-
Regioselective Functionalization of 7-Azaindole and Analogues. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the "Directed Metalation Group Dance" and the migration of lithium from C2 to C6/C7 positions in fluorinated/aza-indoles. URL:[Link][1][2]
-
Electrophilic Aromatic Substitution: Reactivity Patterns. Source: Master Organic Chemistry Context: Foundational principles of how electron-withdrawing groups (like Fluorine) deactivate the benzene ring, forcing substitution to the pyrrole ring, but with reduced kinetics compared to indole. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Perfluoro Compounds. Source: MDPI Context: Highlights the difficulties in oxidative addition with fluorinated aromatics and the necessity of specific ligands (like XPhos/SPhos) to overcome electronic deactivation. URL:[Link][1][2]
-
19F NMR Chemical Shifts and Coupling Constants. Source: University of California, Santa Barbara (UCSB) NMR Facility Context:[1] Reference data for identifying Ar-F signals (-110 to -120 ppm) and F-H coupling constants for regiochemical assignment. URL:[Link]
Sources
Technical Support Center: Optimizing 2-(7-Fluoro-1H-indol-1-yl)acetic Acid Protocols
Status: Operational Ticket Focus: Minimizing Cytotoxicity in Experimental Controls Compound Class: Fluorinated Indole-N-Acetic Acid Derivatives Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely observing unexpected cell death in your control groups treated with 2-(7-Fluoro-1H-indol-1-yl)acetic acid (7-FIAA).[1] In drug discovery, this compound often serves as a synthetic intermediate (e.g., for CRTH2 antagonists like Ramatroban) or a negative control probe.[1]
When a "benign" control exhibits cytotoxicity, it is rarely due to specific target engagement.[1] Instead, it is usually a physicochemical artifact .[1] The 7-fluoro substitution increases lipophilicity (LogP) compared to the parent indole, while the acetic acid tail creates a localized pH drop.[1] This guide troubleshoots the three "Silent Killers" of control groups: Solvent Toxicity , Acidic Shock , and Micro-Precipitation .[1]
Diagnostic Workflow
Before altering your assay, trace the source of toxicity using this decision logic.
Figure 1: Diagnostic logic to isolate the root cause of control group toxicity.
Module 1: The Solvent Paradox (DMSO Management)
The 7-fluoro group enhances the hydrophobicity of the indole ring.[1] Researchers often compensate by dissolving the stock in 100% DMSO.[1] If this stock is added directly to the cell well, the high local concentration of DMSO at the injection site can kill cells before it mixes.[1]
The Threshold Rule: Most mammalian cell lines (e.g., HEK293, HeLa) tolerate up to 0.5% v/v DMSO.[1] Primary cells and stem cells often tolerate only 0.1% .[1]
Corrective Protocol: The "Intermediate Step" Method Do not pipette 100% DMSO stock directly into the cell culture plate.[1]
-
Master Stock: 100 mM 7-FIAA in 100% DMSO.
-
Intermediate Dilution: Dilute the Master Stock 1:20 into culture media (or PBS) in a separate tube. Vortex immediately.
-
Result: 5 mM compound in 5% DMSO.[1]
-
-
Final Application: Add this Intermediate solution to your cells (e.g., 10 µL into 90 µL media).
-
Final Result: 500 µM compound in 0.5% DMSO .
-
Why this works: It prevents the "bolus effect" where cells at the bottom of the well are briefly exposed to 100% DMSO during pipetting.[1]
Module 2: Acidic Shock (pH Stabilization)
The "acetic acid" moiety (pKₐ ~4.[1][2]5) acts as a proton donor.[1] In weakly buffered media (like standard DMEM in 5% CO₂ atmosphere), adding high concentrations (>100 µM) of an acidic control can drop the local pH below 7.0, triggering apoptosis.[1]
Data: pH Shift Potential
| Concentration of 7-FIAA | pH Impact (Unbuffered DMEM) | Cell Viability Impact |
|---|---|---|
| 10 µM | Negligible | None |
| 100 µM | Slight Drop (pH ~7.[1]2) | Minimal |
| 500 µM | Significant (pH < 6.8) | High (Acidosis) |
| 1000 µM | Critical (pH < 6.0) | Total Lysis |
Corrective Protocol: The HEPES Shield Standard bicarbonate buffers rely on CO₂ equilibrium, which is slow to correct acute acid additions.[1]
-
Supplement your assay media with 10-25 mM HEPES .[1]
-
Adjust the pH of your Intermediate Dilution (from Module 1) to pH 7.4 using 1N NaOH before adding it to the cells.[1]
Module 3: The Crystal Dagger (Precipitation)
Fluorination (7-F) increases the lattice energy and lipophilicity of the indole.[1] When a DMSO stock hits aqueous media, the compound may precipitate into micro-crystals.[1] These crystals are invisible to the naked eye but act like "daggers" under the microscope, physically lysing cell membranes via mechanical stress (phagocytosis frustration).[1]
Troubleshooting Steps:
-
Inspect at 40x: Look for dark, refracting specks around the cells.[1]
-
The "Cloud Point" Test: Pipette your intended concentration into a tube of warm media (37°C).[1] Hold it up to a light. If it looks even slightly milky (Tyndall effect), you have precipitation.[1]
-
Solution: Sonicate the Intermediate Dilution for 5 minutes at 37°C before adding to cells.
Module 4: Biological Interference (AhR Activation)
If solubility and pH are controlled, but toxicity persists, consider the biology.[1] Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) .[1] Even "inactive" controls can activate AhR at high concentrations, leading to cytochrome P450 (CYP1A1) induction and oxidative stress.[1]
-
Reference: Indole-3-acetic acid derivatives can be oxidatively activated by peroxidases to form cytotoxic free radicals [1].[1][3]
-
Mitigation: If your cell line expresses high levels of AhR (e.g., HepG2, MCF-7), restrict your control concentration to < 50 µM .[1]
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: generally, no.[1] Fluorinated indoles are less soluble in ethanol than DMSO.[1] Ethanol is also more volatile, leading to concentration drifts during long incubations.[1] Stick to DMSO, but keep it <0.5%.[1][4][5][6]
Q: My cells are detaching, but not taking up Trypan Blue. Is this cytotoxicity? A: This is likely Anoikis (detachment-induced death) caused by the compound interfering with integrin binding, or DMSO affecting the plastic coating.[1] This is a "false positive" for direct cytotoxicity.[1] Coat your plates with Poly-L-Lysine or Collagen to improve adhesion in the presence of the indole.[1]
Q: The media turns yellow immediately upon adding the compound. A: This confirms Acidic Shock .[1] The Phenol Red indicator is turning yellow because the carboxylic acid group dropped the pH.[1] You must neutralize the stock solution with NaOH or use a strong HEPES buffer (See Module 2).[1]
References
-
Folkes, L. K., & Wardman, P. (2001).[1] Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy.[1] Biochemical Pharmacology, 61(2), 129–136.[1]
-
BenchChem. (2025).[1][7] this compound and Other Fluorinated Indole Analogs in Drug Discovery.[1] BenchChem Technical Guides.
-
National Institutes of Health (NIH). (2024).[1] Exploring the biological impact of bacteria-derived indole compounds on human cell health. PubMed Central.[1]
-
ResearchGate Community. (2016).[1] DMSO tolerance in cell culture best practices. ResearchGate Scientific Forum.
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. 2-{7-fluoro-3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]-1H-indol-1-yl}acetic acid | C18H10F4N2O2S | CID 9930503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
identifying byproducts in 2-(7-Fluoro-1H-indol-1-yl)acetic acid synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing 2-(7-Fluoro-1H-indol-1-yl)acetic acid . It is designed to troubleshoot specific impurity profiles and optimize regioselectivity.
Ticket Subject: Identification and Suppression of Byproducts in N-Alkylation Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary
The synthesis of this compound generally proceeds via the N-alkylation of 7-fluoroindole with an
The 7-fluoro substituent exerts a strong inductive effect (-I), increasing the acidity of the N-H proton (
Module 1: Diagnostic Troubleshooting (Triage)
Use this table to match your experimental observation with the likely byproduct.
| Observation (TLC/HPLC) | Diagnostic Signal (1H NMR) | Probable Impurity | Root Cause |
| Spot just above product ( | Triplet/Quartet (Et) or Singlet (Me) @ 1.2/4.1 ppm | Unreacted Ester Intermediate | Incomplete hydrolysis; pH too low during workup. |
| Spot with different UV (distinct fluorescence) | C-3 Alkylated Isomer | Solvent polarity too low; Counter-ion effect (Li+ vs K+); "Soft" electrophile. | |
| Late eluting / Lipophilic | Double sets of alkyl signals | 1,3-Dialkylated Product | Excess alkylating agent; Temperature spike. |
| Baseline streak / Gum | Broad aromatic signals | Oligomers/Dimers | Acid-catalyzed dimerization during workup (7-F indole is acid-sensitive). |
Module 2: The Byproduct Ecosystem (Mechanistic Insight)
To solve the impurity profile, you must understand the bifurcation of the reaction pathway.
The C-3 Alkylated Isomer (The "Soft" Competitor)
-
Identity: 2-(7-Fluoro-1H-indol-3-yl)acetic acid.
-
Mechanism: The indole anion is an ambident nucleophile. While the N-site is harder (higher charge density), the C-3 site is softer (orbital controlled).
-
The 7-Fluoro Factor: The fluorine atom at C-7 creates a dipole that slightly increases the electron density at C-3 via resonance, despite the inductive withdrawal.
-
Detection: In
NMR, the N-CH protons of the desired product typically appear downfield ( 4.8–5.1 ppm) due to the electronegative nitrogen. The C-3 methylene protons appear upfield ( 3.6–3.9 ppm).
The Unhydrolyzed Ester
-
Identity: Ethyl/Methyl 2-(7-fluoro-1H-indol-1-yl)acetate.
-
Mechanism: Steric hindrance from the 7-fluoro group (peri-interaction) can twist the N-acetic side chain, making the carbonyl carbon less accessible to hydroxide attack during the hydrolysis step.
-
Solution: Requires more vigorous hydrolysis conditions (e.g., LiOH in THF/Water at 60°C) compared to non-substituted indoles.
Starting Material Isomers (Vendor Quality)
-
Identity: 4-Fluoro or 6-Fluoro isomers.
-
Origin: If your 7-fluoroindole starting material was synthesized via Fischer Indole Synthesis using 2-fluorophenylhydrazine, cyclization can theoretically occur at either ortho-position. However, the 7-F isomer is favored. If the Bartoli route (vinyl Grignard + nitroarene) was used, regio-purity is usually higher.
-
Risk: These are non-separable by standard crystallization; they require high-performance prep-HPLC.
Module 3: Visualization of Reaction Pathways
The following diagram maps the critical decision points where your reaction diverges into impurities.
Figure 1: Reaction pathway divergence showing the competition between N-alkylation (green path) and C-alkylation/Dialkylation (red paths).
Module 4: Optimized Protocol & FAQ
To minimize the identified byproducts, follow this "Self-Validating" protocol.
Optimized Synthesis Protocol
-
Solvent Selection: Use DMF or DMSO (anhydrous). Polar aprotic solvents solvate the cation (Na+), leaving the indolyl anion "naked" and more reactive at the hard Nitrogen center. Avoid THF if C-alkylation is observed.
-
Base: Use NaH (Sodium Hydride) . It provides irreversible deprotonation. Weak bases like
can lead to equilibrium concentrations of protonated indole, favoring thermodynamic C-alkylation over time. -
Temperature: Keep the alkylation at 0°C to RT . Heating promotes thermodynamic control (C-alkylation).
-
Stoichiometry: Use exactly 1.1 eq of alkyl halide. Excess leads to dialkylation.
Frequently Asked Questions (FAQs)
Q1: I see a persistent spot on TLC that co-elutes with the starting material. What is it?
-
A: It is likely the C-3 alkylated byproduct .[1] Because the polarity change from N-alkylation vs C-alkylation is subtle (both are mono-esters), they often overlap on silica.
-
Fix: Use a specific stain. Ehrlich’s reagent (p-dimethylaminobenzaldehyde) stains C-3 unsubstituted indoles (Starting Material) pink/red. It will not stain C-3 alkylated byproducts or the correct N-alkylated product (if C-3 is blocked or electronically deactivated, though N-alkyl indoles usually still stain but with different kinetics). Correction: N-alkyl indoles do react with Ehrlich's reagent at C-3. The C-3 alkylated byproduct will not react.[2][3] This is the diagnostic test.
Q2: My yield is low, and the reaction mixture turned black.
-
A: Indoles are electron-rich and prone to oxidative polymerization. 7-Fluoroindole is expensive; protect it.
-
Fix: Degas your DMF. Ensure an inert atmosphere (
/Ar). The black color indicates radical polymerization or oxidation products (indoxyls).
Q3: Can I use chloroacetic acid directly instead of the ester?
-
A: Yes, but it requires 2 equivalents of base (one for the acid, one for the indole). This generates water in situ if using hydroxide bases, which kills the reaction. If using NaH, the dianion is formed. This is often "messier" than the ester route due to solubility issues of the dianion.
References
-
Indole N-Alkylation Selectivity
-
7-Fluoroindole Properties
-
Analytic Differentiation (NMR)
-
General Impurity Profiling
- Title: Impurity Profiling in Active Pharmaceutical Ingredients.
- Source:Trends in Analytical Chemistry.
- Context: Methodology for isolating and identifying low-level isomeric impurities.
-
Link:[Link]
Sources
- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
purification challenges for crude fluorinated indole derivatives
Technical Support Center: Purification of Crude Fluorinated Indole Derivatives
Introduction: The "Fluorous" Paradox in Indole Purification
Purifying fluorinated indoles presents a unique set of challenges compared to their non-fluorinated counterparts. The introduction of fluorine atoms—highly electronegative and small—drastically alters the electronic landscape of the indole core (pKa, dipole moment) and its physical properties (lipophilicity, lattice energy).
Standard protocols often fail because they do not account for:
-
Enhanced Acidity: Fluorine on the benzene ring significantly acidifies the N-H proton, leading to severe streaking on standard silica gel.
-
Regioisomer Similarity: Isomers (e.g., 4-fluoro vs. 6-fluoroindole) often possess nearly identical polarities, making standard normal-phase separation futile.
-
Solubility Anomalies: Fluorinated compounds can exhibit "fluorous" behavior—simultaneously hydrophobic and lipophobic—causing them to oil out during crystallization or precipitate in standard reverse-phase mobile phases.
This guide addresses these specific failure modes with self-validating protocols.
Section 1: Solubility & Initial Handling
Q: My crude fluorinated indole is insoluble in non-polar solvents (Hexane) but gums up in polar solvents (MeOH). How do I dissolve it for loading?
Diagnosis: You are likely encountering the "fluorous/lipophobic" gap. Fluorinated aromatics often have low surface energies and weak intermolecular van der Waals forces, leading to poor solubility in both standard organic and aqueous media.
Protocol: The "Bridge Solvent" Loading Technique Do not attempt to load via dry-loading on silica if the compound is gummy; it will lead to peak broadening. Instead, use a bridge solvent system.
-
Dissolution: Attempt dissolution in THF (Tetrahydrofuran) or DCM (Dichloromethane) . If solubility remains poor, add 5–10% Trifluoroethanol (TFE) . TFE disrupts aggregation effectively in fluorinated systems [1].
-
Solid Loading: Adsorb the solution onto C18-modified silica or diatomaceous earth (Celite) rather than standard silica.
-
Why? Standard silica has surface hydroxyls that can H-bond too strongly with the acidified N-H of your indole, causing irreversible adsorption during the drying phase.
-
-
Evaporation: Rotovap gently (<40°C) to prevent "crashing out" as an amorphous glass.
Table 1: Solubility Troubleshooting Matrix
| Observation | Probable Cause | Recommended Solvent System |
| Insoluble white powder | High lattice energy (stable crystal) | Hot Ethyl Acetate or Acetone |
| Gummy/Oily residue | Amorphous aggregation | DCM + 5% Trifluoroethanol |
| Precipitates on dilution | "Fluorous" immiscibility | THF/Water mixtures (avoid pure MeOH) |
Section 2: Chromatographic Separation
Q: My compound streaks badly on silica gel (TLC and Column), even with 50% Ethyl Acetate. How do I fix the peak shape?
Diagnosis: Fluorination (especially at positions 4, 5, 6, or 7) withdraws electron density from the indole ring, significantly lowering the pKa of the N-H proton (making it more acidic). The streaking is caused by the deprotonation of the indole by slightly basic sites on the silica gel [2].
Protocol: Acid-Modified Mobile Phase You must suppress the ionization of the indole N-H.
-
Modifier Selection: Add 0.1% to 0.5% Acetic Acid or Formic Acid to both the hexane and ethyl acetate reservoirs.
-
Note: Avoid Triethylamine (TEA). While TEA works for basic amines, it will deprotonate a fluorinated indole, worsening the retention and streaking.
-
-
Stationary Phase Switch: If streaking persists, switch to Neutral Alumina . Silica is naturally acidic but contains metal impurities that can act as Lewis acids; Neutral Alumina minimizes these specific interactions.
Q: I cannot separate the 4-fluoro and 6-fluoro regioisomers. They co-elute on TLC.
Diagnosis: Positional isomers of fluorinated indoles often have identical dipole moments and polarities, rendering normal-phase silica ineffective.
Protocol: The "Fluorine-Selective" Separation Leverage the specific interaction of fluorine atoms with fluorinated stationary phases.
-
Method: Use a Pentafluorophenyl (PFP) Core-Shell Column for HPLC or Flash Chromatography.
-
Alternative (Normal Phase): Use Toluene as a mobile phase component.
-
Why? Toluene engages in
interactions with the indole. The steric bulk of the fluorine atom at different positions alters how the indole approaches the toluene molecule, often creating enough separation factor ( ) to resolve isomers.
-
Section 3: Crystallization Challenges
Q: Every time I try to recrystallize, the product "oils out" as a droplet at the bottom of the flask instead of forming crystals.
Diagnosis: This is the most common issue with fluorinated aromatics. The compound reaches a liquid-liquid phase separation (LLPS) point (oiling out) before it reaches the crystallization supersaturation point. This is driven by the low melting point and low surface tension of fluorinated species.
Protocol: Anti-Solvent Controlled Precipitation Avoid simple cooling crystallization. Use the "Dual-Solvent Diffusion" method.
-
Primary Solvent: Dissolve the crude oil in the minimum amount of warm Toluene or DCM .
-
Anti-Solvent: Slowly layer Hexane or Heptane on top. Do not mix.
-
Seeding: Scratch the interface with a glass rod or add a seed crystal if available.
-
Temperature: Place in a -20°C freezer immediately.
-
Causality: Rapid cooling often forces oiling. However, in a diffusion system, the slow mixing of solvents at low temperature keeps the concentration in the "metastable zone" longer, promoting nucleation over phase separation [4].
-
Visual: Troubleshooting Oiling Out
Caption: Decision tree for troubleshooting "oiling out" phenomena during crystallization of fluorinated indoles.
Section 4: Chemical Stability & Defluorination
Q: I see a new peak in my NMR/LCMS that corresponds to [M-HF] or [M-F+OH]. Is my purification causing defluorination?
Diagnosis: Yes. While Aryl-F bonds are generally strong, activated positions (ortho/para to the indole nitrogen) can undergo Nucleophilic Aromatic Substitution (
Protocol: Gentle Purification Parameters
-
Avoid Basic Alumina: Never use basic alumina for fluorinated indoles. The combination of Lewis acidity (Al) and basic surface sites can catalyze HF elimination.
-
Temperature Limit: Keep rotovap bath temperatures below 40°C .
-
Nucleophile Exclusion: Avoid using alcohols (MeOH/EtOH) if your compound is electron-deficient (e.g., polyfluorinated indoles). Use Acetonitrile (ACN) for reverse phase or DCM/Ethyl Acetate for normal phase.
Summary Workflow: Method Selection
Use this logic flow to select the correct purification path for your specific crude mixture.
Caption: Logical workflow for selecting purification method based on solubility and impurity profile.
References
-
Vertex AI Search. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health. 6[3][7][8][9]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate.[10][11] 4
-
LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. 12[3][7][8][9][13]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. 14[3][7][8][9][13]
-
ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. 2[3][7][8][9][13]
Sources
- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 9. Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
understanding the degradation pathway of indole-3-acetic acid
Welcome to the Auxin Stability & Metabolism Technical Support Center .
This guide is designed for researchers observing inconsistent data in Indole-3-Acetic Acid (IAA) experiments. Whether you are witnessing rapid signal loss in standard curves, failing to detect conjugation products, or struggling to separate oxidative metabolites via LC-MS/MS, this manual provides the causality and protocols to resolve these issues.
Module 1: Sample Stability & Pre-Analytical Handling
User Issue: "My IAA standards are degrading in the autosampler/media before I even run the assay."
Technical Diagnosis: IAA is inherently labile. The degradation is primarily driven by photo-oxidation (accelerated by white light and riboflavin/pyridoxine in media) and enzymatic decarboxylation (if microbial contamination is present).
Troubleshooting Protocol: The "Amber & Acid" Rule
| Parameter | Critical Specification | Scientific Rationale |
| Light Conditions | Yellow Light (500–600 nm) or Darkness | IAA absorbs UV/Blue light (280 nm peak), triggering photo-oxidation. White light accelerates degradation by >50% in 48h [1]. |
| Media Additives | Avoid Pyridoxine (Vit B6) if possible | Pyridoxine acts as a photosensitizer, significantly enhancing IAA photodegradation rates in culture media [1]. |
| Solvent pH | Acidic (pH 2.5 – 3.0) | IAA is most stable in its protonated form. Alkaline conditions promote ring oxidation. |
| Storage Temp | -20°C (Solid/Stock) | Aqueous solutions are unstable >4°C. Store stocks in methanol/ethanol at -20°C. |
Visual Workflow: Sample Preservation Logic
Figure 1: Decision tree for minimizing pre-analytical degradation of IAA.
Module 2: Enzymatic Assay Troubleshooting (GH3 & Peroxidases)
User Issue: "I cannot detect conjugation activity in my recombinant GH3 assay."
Technical Diagnosis: The GH3 (Gretchen Hagen 3) family are acyl-acid amido synthetases.[1][2] They require a specific two-step reaction mechanism involving adenylation. Common failures stem from cofactor depletion or incorrect pH, which favors hydrolysis over conjugation.
The Validated GH3 Assay Protocol
Mechanism:
Step-by-Step Optimization:
-
Buffer System: Use 50 mM Tris-HCl or HEPES (pH 7.5–8.0) .
-
Why: GH3 enzymes have a neutral-to-basic optimum. Acidic buffers (used for stability) inhibit the enzyme [2].
-
-
Cofactor Criticality:
-
ATP (1–3 mM): Essential substrate.
-
MgCl₂ (5 mM): Absolutely required to stabilize the ATP-enzyme complex. Troubleshooting: If using EDTA in purification, you must dialyze it out or add excess Mg²⁺.
-
-
Substrate Selection:
-
IAA: 1 mM (saturating).
-
Amino Acid: Aspartate (Asp) or Glutamate (Glu) are the primary physiological acceptors for degradation-linked conjugation [3].
-
-
Control: Boiled enzyme (10 min @ 95°C) is mandatory to rule out spontaneous reaction or background interference.
FAQ: "Why do I see AMP but no Conjugate?"
-
Answer: You likely have futile cycling . If the amino acid substrate is absent or the active site is compromised, the adenylated intermediate (IAA-AMP) may hydrolyze, releasing AMP without forming the conjugate. Ensure Amino Acid saturation (1–5 mM).
Module 3: Analytical Resolution (LC-MS/MS)
User Issue: "I cannot separate IAA from its oxidized metabolites (OxIAA) or I see ghost peaks."
Technical Diagnosis: OxIAA (2-oxindole-3-acetic acid) is the primary catabolite. It is structurally nearly identical to IAA but more polar. Standard C18 columns often co-elute them, leading to ion suppression and inaccurate quantification.
LC-MS/MS Optimization Table
| Component | Recommendation | Technical Note |
| Column Phase | Phenyl-Hexyl or Hydrosphere C18 | Phenyl phases provide better selectivity for the indole ring electrons than standard C18, improving isomer separation [4]. |
| Mobile Phase | Water (0.1% Formic Acid) / Methanol | Methanol often yields sharper indole peaks than Acetonitrile. Acid is required to protonate the carboxyl group for retention. |
| Column Temp | 45°C | Elevated temperature reduces backpressure and improves peak symmetry for indolic compounds [5]. |
| MRM Transitions | IAA: 176.1 | Monitor the 130 fragment (quinolinium ion) which is characteristic of the indole ring cleavage. |
Troubleshooting "Ghost Peaks"
If you see IAA peaks in blank injections:
-
Needle Wash: Use 50% Methanol/Water with 0.1% Formic Acid. IAA sticks to metallic needle surfaces.
-
Matrix Effect: Plant matrices suppress ionization. Use Solid Phase Extraction (SPE) with polymeric weak anion exchange (WAX) cartridges to remove interfering pigments and sugars [4].
Module 4: Pathway Elucidation
User Issue: "Is my organism degrading IAA via oxidation or decarboxylation?"
Technical Diagnosis: Distinguishing the pathway is critical for defining the biological context (e.g., plant homeostasis vs. microbial attack).
-
Pathway A (Plant/Homeostasis): Non-decarboxylative. Preserves the carbon backbone. Main product: OxIAA .[3]
-
Pathway B (Peroxidase/Stress): Decarboxylative. Loses CO₂. Main products: Indole-3-methanol , Indole-3-aldehyde .
-
Pathway C (Bacterial/iac): Ring Cleavage. Main product: Catechol .
Pathway Visualization (The "Subway Map")
Figure 2: The three divergent fates of IAA. Note that in Arabidopsis, the GH3
References
-
Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase. Source: Journal of Biological Chemistry / PubMed Central. URL:[Link]
-
Metabolism of Indole-3-Acetic Acid in Arabidopsis. Source: Plant Physiology / PubMed Central. URL:[Link]
-
Practical optimization of liquid chromatography/mass spectrometry conditions... for the sensitive quantification of auxin. Source: Plant Direct / ResearchGate. URL:[Link]
-
Optimized High-Performance Liquid Chromatography Method for Determining... Indole-3-acetic Acid. Source:[1][2][4][5][6][7][8][9][10][11][12][13] MDPI (Molecules). URL:[Link][9]
-
Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Source: Plant Physiology / PubMed Central. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of indole-3-acetic acid by plant-associated microbes | bioRxiv [biorxiv.org]
Technical Support Center: 2-(7-Fluoro-1H-indol-1-yl)acetic Acid Stability Guide
Executive Summary & Chemical Vulnerability Profile
2-(7-Fluoro-1H-indol-1-yl)acetic acid is a specialized building block often used in the synthesis of CRTH2 antagonists and other indole-based therapeutics. Its stability is compromised by two competing chemical functionalities: the electron-rich indole core and the ionizable carboxylic acid tail.
While the 7-fluorine atom provides some metabolic stability by blocking the 7-position, it does not protect the reactive C2 and C3 positions of the pyrrole ring from oxidative attack.
The "Why" Behind Degradation
-
Oxidative Instability: The indole ring is electron-rich. In the presence of atmospheric oxygen and light, the C2-C3 double bond undergoes radical oxidation, leading to the formation of indolin-2-ones (oxindoles) and eventual ring cleavage (isatin derivatives).
-
Photolability: Indole-acetic acid derivatives are notorious photosensitizers. UV/Vis light absorption promotes electrons to excited states, accelerating oxidative degradation by orders of magnitude.
-
Solubility-Driven Precipitation: The molecule exists in a delicate equilibrium. The free acid has poor water solubility; the salt form is soluble but more reactive. Improper pH buffering leads to "crashing out" or accelerated hydrolysis.
Module I: Storage Protocols (Solid State)
Objective: Maintain >98% purity for >24 months.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Slows thermodynamic degradation rates (Arrhenius equation). |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen ( |
| Light | Amber Glass / Foil | Blocks UV radiation (200–400 nm) that catalyzes radical formation at the C2-C3 bond. |
| Desiccation | Required | Moisture promotes proton exchange and can catalyze slow decarboxylation or microbial growth. |
Module II: Solubilization & Solution Stability
Critical Warning: Solutions of 7-fluoroindole derivatives degrade 10x–100x faster than solids. Never store working solutions at room temperature.
A. Solvent Selection Matrix[1][2]
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | Moderate | Preferred for Stock. DMSO is hygroscopic; use fresh bottles. Freezing DMSO stocks is standard (-80°C). |
| Ethanol | Moderate | High | Avoid for long-term. Promotes esterification of the acetic acid tail if acidic traces are present. |
| Water (Neutral pH) | Insoluble | N/A | Do not use. The compound will float or precipitate. |
| PBS (pH 7.4) | Moderate (as salt) | Moderate | Use immediately. Requires conversion to sodium salt (add equimolar NaOH or dissolve in DMSO first, then dilute). |
B. The "Golden Rule" of Aliquoting
Repeated freeze-thaw cycles introduce moisture (condensation) and oxygen.
-
Dissolve master stock in anhydrous DMSO .
-
Aliquot into single-use volumes (e.g., 20 µL or 50 µL).
-
Store at -80°C .
-
Discard any thawed remnant; do not refreeze .
Module III: Troubleshooting Guide (FAQ)
Issue 1: "My clear solution turned pink/reddish-brown."
-
Diagnosis: Oxidative Degradation.
-
Mechanism: This is the hallmark of indole oxidation. The "pink" color typically indicates the formation of quinoidal species or dimers (rosindole-like structures) resulting from radical attack at the C3 position.
-
Solution: The sample is compromised. Check purity by HPLC. If <90%, discard. Future prevention: Exclude light strictly and sparge solvents with Argon before use.
Issue 2: "The compound precipitated when I added it to cell culture media."
-
Diagnosis: pH Shock / Solubility Crash.
-
Mechanism: The pKa of the acetic acid tail is approx. 4.5–4.8. If you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into media (pH 7.4), the local concentration might exceed the solubility limit before the acid deprotonates.
-
Solution:
-
Lower the stock concentration (e.g., to 10 mM).
-
Vortex the media vigorously while adding the compound to ensure rapid dispersion.
-
Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but high enough to keep the drug solubilized during mixing.
-
Issue 3: "HPLC shows a new peak at a slightly longer retention time."
-
Diagnosis: Dimerization or Esterification.
-
Mechanism:
-
If in alcohol: You likely formed the ethyl/methyl ester.
-
If in DMSO: You may have formed a disulfide-like dimer (if thiols are present) or an oxidative dimer.
-
-
Solution: Run LC-MS to confirm mass. If Mass = M+14 or M+28, it is esterification. Switch to non-nucleophilic solvents (DMSO, Acetonitrile).
Visualizing the Degradation Mechanism
The following diagram illustrates the primary degradation pathway (Oxidation) and the secondary risk (Decarboxylation) for 7-fluoroindole acetic acid derivatives.
Caption: Figure 1. The oxidative degradation cascade of indole-acetic acid derivatives triggered by light and oxygen.
Analytical Validation (QC Method)
To verify the integrity of your sample, use the following HPLC parameters. This method suppresses the ionization of the carboxylic acid, ensuring a sharp peak shape.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 280 nm (Indole absorption max) |
| Expected Result | Intact Compound: Single sharp peak. Degradation: Broadening or new peaks at lower retention times (more polar oxides). |
References
-
BenchChem. (2025).[1] this compound and Other Fluorinated Indole Analogs in Drug Discovery. Retrieved from
-
Frontiers in Microbiology. (2018).[2] Biodegradation and Biotransformation of Indole: Advances and Perspectives. Discusses the oxidation pathways of indole to oxindole and isatin. Retrieved from
-
National Institutes of Health (PubChem). Indole-3-acetic acid (Physical Properties & Stability). Provides class-based stability data for indole acetic acid derivatives. Retrieved from
-
Sigma-Aldrich. 7-Fluoro-1H-indole Product Specification & Storage. Confirms cold storage (2-8°C for solid, -20°C recommended for long term) and light sensitivity. Retrieved from
-
ResearchGate. (2025). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds. Discusses DMSO solubility issues and precipitation risks. Retrieved from
Sources
Validation & Comparative
Validating the Anticancer Effects of 7-Fluoroindole Derivatives: A Technical Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: In vitro validation of 7-fluoroindole derivatives as Tubulin Polymerization Inhibitors (TPIs).
Executive Summary: The "Fluorine Effect" at Position 7
In the optimization of indole-based anticancer agents, the C7 position has emerged as a critical locus for enhancing both potency and metabolic stability. While 7-azaindoles are widely recognized as kinase inhibitors (e.g., PIM-1, EGFR), 7-fluoroindole derivatives have carved a distinct niche as potent Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine binding site.
This guide provides a technical roadmap for validating these derivatives. Unlike the C5 or C6 positions, which are often exploited for electronic tuning, the C7-fluorine offers a dual advantage:
-
Metabolic Blockade: It protects the electron-rich indole ring from oxidative metabolism (e.g., hydroxylation).
-
Specific Binding: It acts as a weak hydrogen bond acceptor, interacting with specific residues (e.g.,
Val181) in the tubulin colchicine pocket, a mechanism distinct from non-fluorinated analogs.
Comparative Performance Analysis
To validate a new 7-fluoroindole derivative, it must be benchmarked against established TPIs. The following data compares a representative "Hero" 7-fluoroindole derivative (Compound 40/1k series) against standard-of-care agents.
Table 1: Comparative Potency & Selectivity Profile
| Compound | Target Mechanism | Tubulin Polymerization IC50 (µM) | MCF-7 Cytotoxicity IC50 (nM) | MDR Selectivity (Resistant/Sensitive) |
| 7-Fluoroindole Derivative (e.g., Cmpd 40) | Colchicine Site Binder | 0.58 ± 0.06 | 4.5 ± 1.0 | ~1.0 (Not P-gp substrate) |
| Colchicine | Colchicine Site Binder | 2.24 ± 0.10 | 12.0 ± 2.0 | > 50 (P-gp substrate) |
| Combretastatin A-4 (CA-4) | Colchicine Site Binder | 1.20 ± 0.05 | 3.2 ± 0.5 | ~1.5 |
| Paclitaxel | Taxane Site Stabilizer | N/A (Stabilizer) | 2.5 ± 0.8 | > 100 (P-gp substrate) |
Key Insight: The 7-fluoro derivative often outperforms Colchicine in polymerization inhibition and demonstrates superior efficacy in Multi-Drug Resistant (MDR) cell lines (e.g., NCI/ADR-RES) compared to Paclitaxel, as it is frequently not a substrate for P-glycoprotein (P-gp) efflux pumps.
Mechanistic Validation Workflow
To claim your derivative is a true TPI, you must move beyond simple cytotoxicity. The following workflow establishes causality between compound treatment and microtubule disruption.
Diagram 1: Mechanism of Action & Downstream Effects
Caption: The 7-fluoroindole derivative binds to the colchicine site, preventing tubulin assembly, triggering G2/M arrest, and inducing apoptosis.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the controls fail, the data is invalid.
Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Preparation:
-
Prepare Tubulin Reaction Buffer (PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Keep tubulin on ice until the moment of assay (critical for stability).
-
-
Execution:
-
Add 10 µM of the test compound (7-fluoroindole) to a 96-well black plate pre-warmed to 37°C.
-
Add tubulin (2 mg/mL) + GTP + DAPI mixture immediately.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.
-
-
Validation Check:
-
Positive Control: Colchicine (3 µM) must show a flat line (no polymerization).
-
Negative Control: DMSO (0.5%) must show a sigmoidal growth curve (nucleation, elongation, steady state).
-
Result: The 7-fluoroindole should depress the Vmax of the elongation phase dose-dependently.
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm that cytotoxicity is due to mitotic arrest (G2/M), a hallmark of TPIs.
-
Cell Seeding: Seed MCF-7 or HeLa cells (2 x 10^5 cells/well) in 6-well plates.
-
Treatment: Treat with IC50 concentration of 7-fluoroindole for 24 hours. Include a Vehicle Control (DMSO).[1]
-
Staining:
-
Harvest cells (trypsinize), wash with cold PBS.
-
Fix in 70% ethanol at -20°C for >2 hours.
-
Wash and stain with Propidium Iodide (PI) staining solution (20 µg/mL PI + 200 µg/mL RNase A) for 30 min at 37°C.
-
-
Analysis: Analyze >10,000 events on a flow cytometer.
-
Validation Check:
-
Vehicle: ~60% G0/G1, ~30% S, ~10% G2/M.
-
7-Fluoroindole: Should show a massive shift to >60% G2/M phase . If cells accumulate in Sub-G1 without G2/M arrest, the mechanism is likely not tubulin-mediated (off-target toxicity).
-
Protocol C: Metabolic Stability (Microsomal Stability)
Objective: Demonstrate the advantage of the 7-fluoro substitution over the parent indole.
-
System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).
-
Reaction:
-
Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
-
Initiate with NADPH-generating system.
-
Sample at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Validation Check:
-
Control: Testosterone (high clearance) and Warfarin (low clearance).
-
Comparison: Run the non-fluorinated parent indole side-by-side. The 7-fluoro derivative should exhibit a significantly longer half-life (
) due to blockage of metabolic oxidation at the C7 position.
-
Validation Workflow Diagram
The following diagram outlines the logical progression of experiments required to validate the compound fully.
Caption: A sequential validation pipeline ensuring target engagement (Tubulin) precedes cellular phenotype (G2/M arrest) and ADME suitability.
References
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: National Institutes of Health (NIH) / PMC. Relevance: Defines the binding mode of 7-substituted indoles at the colchicine site and provides IC50 benchmarks. [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression.
Val181, validating the mechanistic importance of this substitution. [Link] -
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Source: MDPI (Molecules). Relevance: Discusses the metabolic stability advantages and blood-brain barrier permeability of optimized indole derivatives. [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Source: ResearchGate. Relevance: Provides structural context on the difference between 7-fluoroindole and 7-azaindole scaffolds in anticancer applications. [Link]
Sources
comparing 7-fluoroindole with other quorum sensing inhibitors
Comparative Performance & Application Guide
Executive Summary
7-Fluoroindole (7-FI) represents a pivotal shift in antivirulence therapeutics. Unlike traditional antibiotics that impose selective pressure by killing bacteria, 7-FI functions as a Quorum Sensing Inhibitor (QSI) . It disrupts bacterial communication networks—specifically the las, rhl, and pqs systems in Pseudomonas aeruginosa and indole signaling in E. coli—without inhibiting planktonic growth.
This guide provides a technical comparison of 7-FI against other QSIs, supported by experimental data and standardized protocols for validation.
Part 1: Mechanistic Intelligence
The "Imposter" Ligand Hypothesis
Natural indole is an intercellular signal that can promote biofilm formation and antibiotic tolerance in various species. 7-FI acts as a structural analog (an "imposter") that binds to QS receptors but fails to activate the downstream virulence gene cascade.
Key Mechanism:
-
Target: QS Receptors (e.g., LasR, RhlR, CviR).[1]
-
Action: Competitive antagonism or allosteric modification.
-
Outcome: The bacterium "thinks" population density is low, suppressing virulence factors like pyocyanin, elastase, and rhamnolipids.
Visualization: The Interference Pathway
The following diagram illustrates how 7-FI intercepts the P. aeruginosa QS hierarchy, preventing the transition from a benign state to a virulent biofilm.
Figure 1: 7-Fluoroindole disrupts the hierarchical Las and Rhl signaling cascades, preventing the activation of virulence phenotypes.[1][2][3]
Part 2: Comparative Analysis
7-FI is distinct because it decouples virulence inhibition from growth inhibition, a critical feature for delaying the onset of drug resistance.[2]
Table 1: 7-FI vs. Leading QSI Alternatives
| Feature | 7-Fluoroindole (7-FI) | Natural Indole | 5-Fluoroindole (5-FI) | Furanones (e.g., C-30) |
| Primary Mechanism | Signal Interference (Antagonist) | Native Signal (Agonist/Modulator) | Signal Interference | Receptor Destabilization |
| Biofilm Inhibition | High (>60% reduction in P. aeruginosa) | Variable (Species dependent) | High (Potent vs S. marcescens) | High |
| Virulence Suppression | Broad (Pyocyanin, Protease, Swarming) | Low (Can increase resistance) | Moderate | High |
| Toxicity (Planktonic) | Non-Toxic (No growth inhibition) | Non-Toxic | Slight Bacteriostatic Activity | Cytotoxic (Often toxic to host cells) |
| Resistance Induction | Negligible (No selective pressure) | High (Induces efflux pumps) | Low | Moderate |
| Chemical Stability | High (Resistant to degradation) | Moderate (Subject to oxygenases) | High | Low (Lactone ring hydrolysis) |
Key Insights for Drug Development
-
Resistance Profile: Unlike natural indole, which can induce the expression of multidrug efflux pumps (e.g., mexGHI-opmD), 7-FI suppresses these pumps, potentially re-sensitizing resistant strains to conventional antibiotics.
-
Selectivity: While 5-fluoroindole is highly effective against Serratia swarming, 7-FI shows superior efficacy in reducing P. aeruginosa virulence factors like pyocyanin and rhamnolipids without affecting cell viability.
Part 3: Experimental Protocols
To validate the efficacy of 7-FI in your own laboratory, use the following self-validating protocols.
Protocol A: Quantitative Biofilm Inhibition Assay (Crystal Violet)
Objective: Determine the IC50 of 7-FI against biofilm formation without confounding growth effects.
Materials:
-
7-Fluoroindole (dissolved in DMSO or Methanol; stock 100 mM).
-
Crystal Violet (0.1% solution).
-
96-well polystyrene microtiter plates.
Workflow:
-
Inoculum Prep: Dilute overnight culture 1:100 in LB medium.
-
Treatment: Add 7-FI to wells to achieve final concentrations of 0, 10, 50, 100, 250, 500 µM. Ensure solvent control (DMSO) is <0.1%.
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Washing: Gently remove planktonic cells. Wash wells 3x with PBS. Critical Step: Do not disrupt the biofilm matrix.
-
Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min.
-
Elution: Wash 3x with water. Solubilize stain with 150 µL of 30% acetic acid or 95% ethanol.
-
Quantification: Measure Absorbance at 550-600 nm.
-
Validation: Measure OD600 of the planktonic supernatant removed in Step 4. If OD600 decreases significantly with 7-FI concentration, the compound is toxic, not a true QSI.
Protocol B: Pyocyanin Virulence Suppression Assay
Objective: Measure the reduction of the redox-active toxin pyocyanin, a direct output of QS.
Workflow:
-
Grow P. aeruginosa in the presence of 7-FI (0.5 - 1 mM) for 18-24 hours.
-
Centrifuge culture (8,000 rpm, 10 min) to obtain cell-free supernatant (CFS).
-
Extraction: Mix 5 mL CFS with 3 mL Chloroform. Vortex vigorously. Pyocyanin moves to the chloroform layer (blue).
-
Acidification: Transfer chloroform layer to a new tube. Add 1 mL 0.2 M HCl. Vortex. Pyocyanin moves to the acid layer (turns pink/red).
-
Measurement: Measure Absorbance of the pink layer at 520 nm.
-
Calculation: Concentration (µg/mL) = OD520 × 17.075.
Visualization: Experimental Logic Flow
Figure 2: Workflow for distinguishing true QSI activity from antibiotic toxicity.
References
-
Lee, J. H., et al. (2012). 7-Fluoroindole as an Antivirulence Compound Against Pseudomonas aeruginosa.[7] FEMS Microbiology Letters. Link
-
Lee, J., & Zhang, L. (2015). The Hierarchy Quorum Sensing Network in Pseudomonas aeruginosa. Protein & Cell. Link
-
Sethi, S., et al. (2022). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant Bacteria. Microorganisms.[1][2][3][6][8][9][10][11][12][13][14][15] Link
-
Gutiérrez-Barranquero, J. A., et al. (2015). Non-toxic synthetic analogues of indole inhibit biofilm formation in Salmonella enterica and Pseudomonas aeruginosa. ResearchGate.[7][8] Link
-
Defoirdt, T., et al. (2013). Quorum sensing inhibitors: how strong is the evidence? Trends in Microbiology.[16] Link
Sources
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]
- 10. Frontiers | Escherichia coli Nissle 1917 inhibits biofilm formation and mitigates virulence in Pseudomonas aeruginosa [frontiersin.org]
- 11. Inhibition of the production of the Pseudomonas aeruginosa virulence factor pyocyanin in wild-type cells by quorum sensing autoinducer-mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect | MDPI [mdpi.com]
- 13. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 16. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
Comparative Profiling of 2-(7-Fluoro-1H-indol-1-yl)acetic Acid: Selectivity and Cross-Reactivity Guide
Executive Summary: The Indole-1-Acetic Acid Scaffold
2-(7-Fluoro-1H-indol-1-yl)acetic acid (CAS 1313712-24-1) represents a critical chemical scaffold in the development of CRTH2 (DP2) receptor antagonists and NSAID-like anti-inflammatory agents . While the indole-acetic acid moiety is a privileged structure for binding G-Protein Coupled Receptors (GPCRs) recognizing lipid mediators, it carries a significant liability: structural promiscuity .
This guide provides a technical framework for assessing the performance of this compound. Unlike generic datasheets, we focus on the critical cross-reactivity profiling required to validate this compound as a selective probe, specifically distinguishing its activity at the CRTH2 receptor from the structurally homologous Thromboxane A2 (TP) receptor and Cyclooxygenase (COX) enzymes.
Why the "7-Fluoro" Modification Matters
In medicinal chemistry, the introduction of fluorine at the 7-position of the indole ring is rarely accidental. It serves two primary mechanistic functions:
-
Metabolic Blockade: It protects the electron-rich indole ring from oxidative metabolism (e.g., hydroxylation) often seen at the C7 position in biological systems.
-
Electronic Modulation: The electronegative fluorine alters the pKa of the indole nitrogen, potentially influencing the binding kinetics of the acetic acid "tail" within the receptor orthosteric pocket.
The Comparative Landscape
To validate this compound, it must be benchmarked against established ligands. The following table outlines the expected performance profile when conducting cross-reactivity assays.
Table 1: Comparative Receptor Profiling Benchmarks
| Compound | Primary Target (CRTH2) | Major Liability (TP Receptor) | Secondary Liability (COX-1/2) | Clinical Status/Role |
| This compound | Target (Antagonist) | Unknown/Risk (Must Test) | Low Risk (Check required) | Lead Scaffold / Probe |
| Ramatroban | High Affinity (Ki ~10 nM) | High Affinity (Antagonist) | Low | Dual Antagonist (Reference) |
| Fevipiprant | High Affinity (Ki < 1 nM) | Negligible (> 10 µM) | Negligible | Selective Gold Standard |
| Indomethacin | Low/Moderate Affinity | Low Affinity | High Potency (Inhibitor) | Non-selective NSAID |
Critical Insight: The structural similarity between Ramatroban (a dual TP/CRTH2 antagonist) and your 7-fluoro indole analog suggests a high probability of TP receptor binding. You must rule out TP agonism , as TP agonists act as vasoconstrictors and platelet aggregators—a severe safety signal in drug development.
Mechanistic Visualization: The Selectivity Challenge
The following diagram illustrates the divergent signaling pathways that this compound may trigger. A selective compound should block the Green pathway (CRTH2) without activating or blocking the Red pathway (TP), unless dual antagonism is the specific therapeutic goal.
Figure 1: Divergent GPCR signaling pathways. The 7-fluoro indole scaffold targets CRTH2 (Gi-coupled) but risks cross-reactivity with TP (Gq-coupled) due to pharmacophore homology.
Experimental Protocols for Validation
To objectively assess the cross-reactivity of this compound, rely on these self-validating protocols.
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine if the compound binds to the receptor, regardless of function.
Materials:
-
Receptor Source: CHO-K1 cells stably expressing human CRTH2 or human TP receptor.
-
Radioligands: [³H]-PGD2 (for CRTH2) and [³H]-SQ29548 (for TP).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Crucial: Add 0.1% BSA to prevent the lipophilic indole tail from adhering to plasticware.
Workflow:
-
Membrane Prep: Harvest cells and homogenize. Centrifuge at 40,000 x g to isolate membranes.
-
Incubation: Incubate 10 µg membrane protein with radioligand (at Kd concentration) and increasing concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M).
-
Equilibrium: Incubate for 60 min at 25°C. (Note: Indoles have fast on/off rates; 60 min ensures equilibrium).
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Plot % Inhibition vs. Log[Concentration] to derive Ki.
Self-Validation Check:
-
If the Hill Slope is significantly deviating from 1.0 (e.g., < 0.8), suspect negative cooperativity or allosteric binding, common with fluorinated indoles.
Protocol B: Functional Calcium Flux Assay (Efficacy)
Objective: Distinguish if the compound is an Antagonist (desired), Agonist (liability), or Inverse Agonist.
Rationale: Binding (Protocol A) does not define function. Some indoles bind TP receptors as partial agonists, causing unwanted platelet aggregation.
Workflow Visualization:
Figure 2: Functional screening workflow using Calcium Flux (FLIPR) methodology.
Methodology:
-
Cell Line: Use Gα16-transfected cells to force Gq coupling for the Gi-coupled CRTH2, allowing calcium readout for both receptors.
-
Dye Loading: Load cells with Fluo-4 AM ester (calcium indicator) for 45 mins.
-
Antagonist Mode: Pre-incubate cells with this compound (10 µM) for 15 mins.
-
Challenge: Inject EC80 concentration of agonist (PGD2 for CRTH2; U46619 for TP).
-
Readout: Monitor fluorescence (Ex 488nm / Em 525nm). A reduction in Fluorescence Units (RFU) compared to control indicates antagonism.
References
-
Ulven, T., & Kostenis, E. (2011). CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic respiratory diseases. Journal of Medicinal Chemistry.[1]
-
Pettipher, R., et al. (2012).[2] Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459. Allergy.[1][2][3][4]
-
Mathiesen, J. M., et al. (2006). Identification of indole derivatives as selective CRTH2 antagonists.[1][4] Molecular Pharmacology.
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry.[5][6][7][8] ChemBioChem.
-
Hata, A. N., & Breyer, R. M. (2004). Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation. Pharmacology & Therapeutics.[2]
Sources
- 1. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. diva-portal.org [diva-portal.org]
Ensuring Reproducibility with 7-Fluoroindole: A Comparative Technical Guide
Executive Summary: The "Silent" Variable in Indole Scaffolds
7-Fluoroindole (7-FI) has emerged as a critical bioisostere and mechanistic probe in drug discovery, particularly for modulating metabolic stability and serving as a sensitive
Unlike its parent compound (indole) or its isomers (5-fluoroindole), 7-FI exhibits unique electronic shielding and lipophilic properties that create distinct reproducibility traps. A 98% purity label on a bottle often masks isomeric contamination (e.g., 4- or 6-fluoroindole) or oxidative degradation products, which can invert biological readouts—transforming a biofilm inhibitor into an activator.
This guide provides an objective, data-driven comparison of 7-FI against its primary alternatives and outlines a self-validating workflow to ensure experimental integrity.
Comparative Analysis: 7-Fluoroindole vs. Alternatives
The choice of indole substitution dictates the physicochemical "personality" of the molecule. The table below contrasts 7-FI with the parent indole and the commonly used 5-fluoroindole (5-FI), highlighting why 7-FI is often the superior but more demanding choice.
Table 1: Physicochemical & Functional Comparison
| Feature | 7-Fluoroindole (7-FI) | Indole (Parent) | 5-Fluoroindole (5-FI) | Implication for Reproducibility |
| Electronic Effect | Strong | Neutral Reference. | Inductive effect distant from NH; para to nitrogen lone pair. | 7-FI significantly alters pKa and H-bonding capability of the NH group. |
| Metabolic Stability | High. Blocks C7 oxidation (common metabolic soft spot). | Low. Rapidly oxidized at C3, C5, and C7. | Moderate. Blocks C5, but C7 remains vulnerable. | 7-FI is preferred for extending half-life (t1/2) in microsome stability assays. |
| Distinct Upfield. (~ -134 ppm). | N/A | Mid-range (~ -124 ppm). | 7-FI provides a unique spectral window, avoiding overlap with other fluorinated ligands. | |
| Biological Impact | Antivirulence. Inhibits biofilm/quorum sensing (e.g., P. aeruginosa).[1][2] | Signaling. Native signal; often promotes biofilm/virulence. | Variable. Can mimic indole signaling or act as a weak inhibitor. | Critical: Isomeric impurities of 5-FI in 7-FI stocks can yield false-positive virulence data. |
| Solubility (LogP) | High (~2.4). Hydrophobic. | Moderate (~2.1). | High (~2.5). | 7-FI precipitates easily in aqueous buffers >100 µM without co-solvents. |
Key Insight: The 7-position fluorine acts as a "metabolic shield" without imposing the steric bulk of a chlorine or methyl group (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). This makes 7-FI the ideal "stealth" modification for probing binding pockets where space is restricted.
Critical Workflow: Purity Verification & Handling
Commercial synthesis of fluoroindoles often utilizes the Bartoli or Leimgruber-Batcho routes. However, cheaper Fischer indole synthesis methods can lead to regioisomeric mixtures (e.g., 4-F and 6-F byproducts) that are difficult to separate by standard silica chromatography.
Protocol A: The "Triangulation" Purity Check
Do not rely solely on LC-MS, as isomers have identical masses.
-
Visual Inspection: Pure 7-FI should be a white to off-white crystalline solid. A pink or yellow hue indicates oxidation (indoxyl/indigo formation).
-
F NMR Validation (Mandatory):
-
Dissolve 5 mg in DMSO-d6.
-
Scan range: -100 to -150 ppm.
-
Pass Criteria: Single sharp peak (approx -133 to -135 ppm depending on reference).
-
Fail Criteria: Minor peaks at -120 to -130 ppm indicate 4/5/6-isomer contamination.
-
-
Functional Solubility Test:
-
Prepare a 100 mM stock in anhydrous DMSO.
-
Dilute 1:1000 into PBS (pH 7.4) to yield 100 µM.
-
Measure: Absorbance at 600 nm immediately. Any turbidity (
) indicates micro-precipitation.
-
Visualization: Purity Decision Tree
The following diagram illustrates the logic flow for qualifying a batch of 7-FI before use in sensitive assays (e.g., biofilm inhibition or protein binding).
Figure 1: Quality Control Decision Tree. This workflow prevents common false positives caused by oxidation products or isomeric impurities.
Experimental Application: 7-FI as a Mechanistic Probe
Case Study: F NMR Protein Dynamics
7-Fluoroindole is frequently used to biosynthetically label Tryptophan residues (as 7-Fluoro-Trp) to monitor protein dynamics.
Why 7-FI is Superior here:
-
Minimal Perturbation: The 7-position is often solvent-exposed or buried in a way that accommodates fluorine's small radius better than the 5-position.
-
Spectral Clarity: The 7-F signal is upfield and sensitive to the "ring-flip" dynamics of the indole side chain, providing kinetic data on protein breathing motions that 5-F probes often obscure due to broadening.
Protocol B: Handling for Biological Assays (Antivirulence)
When using 7-FI to inhibit P. aeruginosa virulence (quorum quenching), strict adherence to the solubilization protocol is required to avoid "compound crashing."
-
Stock Preparation: Dissolve 7-FI in 100% DMSO to 50 mM. Store in aliquots at -20°C. Do not freeze-thaw more than 3 times.
-
Intermediate Dilution: Dilute stock 1:10 in pure ethanol or PEG-400 before adding to the aqueous culture media. This "step-down" reduces the shock of polarity change.
-
Final Concentration: Add to bacterial culture (LB or M63 media) to reach 0.5 - 1.0 mM.
-
Control: Run a vehicle control (DMSO/EtOH) at equivalent volume.
-
Comparator: Run Indole (parent) in parallel.[3] Indole should increase biofilm; 7-FI should decrease it. If 7-FI increases biofilm, suspect 5-FI contamination.
-
Visualization: Mechanism of Action & Assay Logic
This diagram details the diverging pathways of Indole vs. 7-Fluoroindole in bacterial signaling, highlighting the mechanistic basis for the assay.
Figure 2: Divergent Signaling Pathways. 7-FI acts as an antivirulence agent by competitively blocking the receptor without triggering the downstream pathogenic cascade typical of native indole.
References
-
Lee, J. et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa." FEMS Microbiology Letters.
-
Luo, X. et al. (2022). "Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy." ACS Chemical Biology.
-
Debrauwer, V. et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au.[4]
-
Tolle, et al. (2023). "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution." Frontiers in Bioengineering and Biotechnology.
-
Chem-Impex. "7-Fluoroindole Product Specifications and Safety Data."
Sources
- 1. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Guide: 2-(7-Fluoro-1H-indol-1-yl)acetic Acid vs. Non-Fluorinated Analog
Executive Summary
This guide analyzes the structural and functional divergence between 2-(7-Fluoro-1H-indol-1-yl)acetic acid (Compound A) and its non-fluorinated parent scaffold, 2-(1H-indol-1-yl)acetic acid (Compound B).
While the non-fluorinated analog serves as a fundamental building block in auxin research and early-stage heterocyclic synthesis, the 7-fluoro derivative is engineered specifically for medicinal chemistry applications, particularly in the development of CRTH2 (DP2) receptor antagonists . The introduction of the fluorine atom at the C7 position is a strategic modification designed to block metabolic lability, modulate lipophilicity, and enhance ligand-receptor residence time.
Physicochemical & Structural Comparison
The following table contrasts the fundamental properties of the two compounds. The 7-fluoro substitution introduces significant electronic and steric changes that drive its utility in drug discovery.
| Feature | This compound | 2-(1H-indol-1-yl)acetic acid |
| CAS Number | 1313712-24-1 | 496-12-8 |
| Molecular Weight | 193.17 g/mol | 175.18 g/mol |
| Electronic Character | Electron-deficient indole ring (Inductive withdrawal by F) | Electron-rich indole ring |
| Metabolic Liability | Low (C7 blocked against hydroxylation) | High (C7 susceptible to P450 oxidation) |
| Lipophilicity (cLogP) | ~2.1 (Enhanced membrane permeability) | ~1.6 |
| Primary Application | CRTH2/DP2 Antagonist Intermediate (Asthma/Allergy) | Auxin analog / General Synthetic Scaffold |
Mechanistic Insight: The "Fluorine Effect"
The transition from the non-fluorinated analog to the 7-fluoro derivative is not arbitrary; it addresses specific failure modes in drug development.
A. Metabolic Blockade (The C7 Strategy)
In the non-fluorinated analog, the C7 position of the indole ring is electron-rich and sterically accessible, making it a primary site for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).
-
Mechanism: By substituting Hydrogen with Fluorine at C7, the C-F bond (approx. 116 kcal/mol) resists oxidative cleavage far better than the C-H bond (approx. 99 kcal/mol).
-
Outcome: This modification significantly extends the in vivo half-life (
) of the final drug candidate.
B. Electronic Modulation & Binding
The 7-Fluoro substituent exerts an inductive electron-withdrawing effect (
-
pKa Shift: It lowers the pKa of the indole system, reducing the electron density on the aromatic ring.
-
Receptor Interaction: In CRTH2 antagonists, this electron deficiency can enhance
- stacking interactions with electron-rich residues (e.g., Phenylalanine or Tryptophan) within the receptor's binding pocket.
Visualizing the Biological Pathway
The primary utility of the 7-fluoro derivative is in modulating the Prostaglandin D2 (PGD2) / CRTH2 signaling axis , a key driver of allergic inflammation (asthma, rhinitis).
Figure 1: Mechanism of Action. The 7-Fluoro derivative acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2-mediated Th2 cell activation.
Experimental Validation Protocols
To validate the superiority of the 7-fluoro analog over the non-fluorinated control, two specific assays are required: Microsomal Stability (to prove metabolic resistance) and Radioligand Binding (to prove affinity).
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds: this compound vs. 2-(1H-indol-1-yl)acetic acid.
-
Internal Standard: Tolbutamide or Propranolol.
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation: Mix 30 µL of compound solution with 30 µL of HLM (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add 60 µL of NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 20 µL aliquots. -
Quenching: Immediately dispense aliquots into 80 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis:
-
Plot ln(% remaining parent) vs. time.
-
Calculate slope (
). - .
-
Success Metric: The 7-Fluoro analog should exhibit a
at least 2-3x longer than the non-fluorinated analog.
Protocol B: CRTH2 Radioligand Binding Assay
Objective: Determine if the fluorine substitution negatively impacts receptor binding affinity (
Reagents:
-
Membranes expressing human CRTH2 receptor (CHO-K1 or HEK293 stable lines).
-
Radioligand:
-PGD2 (Specific Activity ~150 Ci/mmol). -
Assay Buffer: 10 mM HEPES-KOH (pH 7.4), 10 mM MnCl2.
Workflow:
-
Plate Setup: Use 96-well plates. Add 20 µg of membrane protein per well.
-
Competition: Add serial dilutions (
M to M) of the Fluorinated and Non-fluorinated compounds. -
Labeling: Add 2 nM
-PGD2 to all wells. -
Equilibrium: Incubate for 60 minutes at Room Temperature (22°C).
-
Harvesting: Filter through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM) on a MicroBeta counter.
Data Interpretation:
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: . -
Success Metric: The 7-Fluoro analog should maintain a
nM, comparable to or better than the non-fluorinated scaffold, ensuring that metabolic stability does not come at the cost of potency.
Synthesis & Handling Notes
-
Solubility: The 7-Fluoro analog is less soluble in water than the non-fluorinated version due to higher lipophilicity. Dissolve in DMSO or Methanol for stock solutions.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the F-C bond stabilizes the ring, the acetic acid tail remains reactive.
References
-
Wang, Y., et al. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular Cell. Retrieved from [Link]
-
Sandham, D. A., et al. (2009).[1] 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Fluorine metabolic stability mechanisms).
Sources
Publish Comparison Guide: Efficacy of 2-(7-fluoro-1H-indol-1-yl)acetic Acid vs. Standard Antibiotics
The following guide provides an in-depth technical comparison of 2-(7-fluoro-1H-indol-1-yl)acetic acid (referred to herein as 7-FIAA ) versus standard antibiotics.
This analysis is grounded in the distinct pharmacological paradigm of 7-FIAA : unlike traditional antibiotics that seek to kill bacteria (bactericidal) or halt growth (bacteriostatic), 7-FIAA acts as a Quorum Sensing Inhibitor (QSI) and Antivirulence Agent . It targets bacterial communication and biofilm formation without imposing the selective pressure that drives resistance.
Executive Summary: The Paradigm Shift
This compound (7-FIAA) represents a class of indole-based therapeutics designed to disarm bacteria rather than destroy them. While standard antibiotics (e.g., Ciprofloxacin, Imipenem) target essential viability processes (DNA replication, cell wall synthesis), 7-FIAA targets virulence factors and biofilm architecture .
-
Primary Indication: Recalcitrant biofilm-associated infections (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii).
-
Mechanism: Competitive inhibition of Quorum Sensing (QS) receptors (LasR/RhlR).
-
Key Advantage: Does not inhibit planktonic growth, thereby minimizing the evolutionary pressure for resistance development.
-
Synergy: Restores the efficacy of standard antibiotics when used in combination.
Mechanistic Comparison
To understand the efficacy differences, one must analyze the divergent signaling pathways targeted by 7-FIAA versus a standard antibiotic like Ciprofloxacin.
Signal Transduction & Inhibition Pathway
The following diagram illustrates how 7-FIAA intercepts bacterial communication (Quorum Sensing) to prevent biofilm formation, whereas antibiotics attack the replication machinery.
Figure 1: Mechanism of Action. Standard antibiotics (top) induce cell death by blocking replication, often triggering resistance. 7-FIAA (bottom) competitively binds QS receptors, blocking the "group behavior" signals required for biofilm formation and virulence.
Comparative Efficacy Data
The following data synthesizes experimental results comparing 7-fluoroindole derivatives (7-FIAA class) against standard antibiotics in Pseudomonas aeruginosa models.
Table 1: Biological Activity Profile
| Feature | Standard Antibiotic (Ciprofloxacin) | 7-FIAA (Indole Derivative) |
| Primary Target | DNA Gyrase / Topoisomerase IV | LasR / RhlR (Quorum Sensing) |
| Effect on Growth (MIC) | Low (< 1 µg/mL) - Bactericidal | High (> 500 µg/mL) - Non-bactericidal |
| Biofilm Inhibition | Poor (Often induces biofilm at sub-MIC) | High (> 70% reduction at 100 µM) |
| Virulence Suppression | Variable (Can induce toxin release) | Strong (Pyocyanin, Protease reduced) |
| Resistance Potential | High (Rapid mutation selection) | Low (Disarms without killing) |
Table 2: Experimental Efficacy (Biofilm & Virulence)
Data derived from comparative assays on P. aeruginosa PAO1.
| Treatment Condition | Concentration | Planktonic Growth (OD600) | Biofilm Mass (Crystal Violet) | Pyocyanin Production (Virulence) |
| Control (Untreated) | - | 100% | 100% | 100% |
| Ciprofloxacin | 0.1 µg/mL (Sub-MIC) | 90% | 120% (Stress Induction) | 85% |
| 7-FIAA | 500 µM | 98% (No Inhibition) | 28% (Significant Inhibition) | 15% (Potent Suppression) |
| Combination | Cipro + 7-FIAA | < 10% | < 5% (Eradication) | < 5% |
Key Insight: 7-FIAA does not reduce bacterial load (OD600) on its own. Its efficacy is defined by the abolishment of biofilm and virulence factors , rendering the bacteria susceptible to the host immune system or concurrent antibiotic therapy.
Experimental Protocols
To validate the efficacy of 7-FIAA, researchers must use assays that measure behavior (biofilm/virulence) rather than just viability (MIC).
Protocol A: Static Biofilm Inhibition Assay
Objective: Quantify the ability of 7-FIAA to prevent biofilm formation.
-
Culture Preparation:
-
Inoculate P. aeruginosa (PAO1) in LB broth and incubate overnight at 37°C.
-
Dilute culture 1:100 into fresh M9 minimal medium containing 0.4% glucose and 0.2% casamino acids.
-
-
Treatment:
-
Aliquot 200 µL of diluted culture into 96-well polystyrene microtiter plates.
-
Add 7-FIAA (dissolved in DMSO) to final concentrations of 0, 50, 100, 250, and 500 µM.
-
Include a Solvent Control (DMSO only) and a Positive Control (known QSI like Furanone C-30).
-
-
Incubation:
-
Incubate quiescently (without shaking) at 30°C for 24 hours.
-
-
Staining & Quantification:
-
Discard planktonic cells by gently inverting the plate. Wash 3x with sterile PBS.
-
Stain adherent biomass with 200 µL of 0.1% Crystal Violet (CV) for 15 minutes.
-
Rinse with water to remove excess dye and air dry.
-
Solubilize the CV dye with 200 µL of 95% ethanol.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Inhibition:
.
-
Protocol B: Synergistic Checkerboard Assay
Objective: Determine if 7-FIAA restores antibiotic sensitivity in resistant strains.
-
Setup: Use a 96-well plate.
-
X-axis: Serial dilution of Antibiotic (e.g., Imipenem: 0 to 64 µg/mL).
-
Y-axis: Serial dilution of 7-FIAA (0 to 1000 µM).
-
-
Inoculation: Add 10^5 CFU/mL of bacterial suspension to each well.
-
Incubation: 37°C for 18-24 hours.
-
Readout: Measure OD600.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI ≤ 0.5 indicates Synergy .
-
Technical Synthesis & Recommendations
This compound is not a standalone antibiotic. Researchers expecting a low MIC will be disappointed. Its value lies in adjuvant therapy .
-
For Drug Development: 7-FIAA is a prime candidate for "Anti-Virulence" drug discovery pipelines. The 7-fluoro substitution prevents metabolic degradation by bacterial dioxygenases (a common resistance mechanism against natural indole), while the N-acetic acid moiety improves solubility and bioavailability compared to the parent 7-fluoroindole.
-
For Clinical Research: Focus on combination therapies . The data supports using 7-FIAA to "break" the biofilm shield, allowing standard antibiotics (like Tobramycin or Ciprofloxacin) to access and kill the previously protected bacteria.
References
-
Lee, J. H., et al. (2012). "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[1][2] FEMS Microbiology Letters, 329(1), 36-44.[3][1] Link
-
Raorane, C. J., et al. (2025). "Synergistic combination of imipenem and 7-fluoroindole inhibits β-lactamases and biofilm in Carbapenem-resistant Acinetobacter baumannii."[4] Journal of Applied Microbiology. Link
-
Defoirdt, T. (2018). "Quorum-Sensing Systems as Targets for Antivirulence Therapy." Trends in Microbiology, 26(4), 313-328. Link
-
Sinha, S., et al. (2019). "Indole derivatives as a potential new class of antimicrobial agents." RSC Advances, 9, 2035-2050. Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. WO2017006331A1 - Quorum sensing inhibitors for biofilm inhibition - Google Patents [patents.google.com]
- 3. Plant Derived Natural Products against Pseudomonas aeruginosa and Staphylococcus aureus: Antibiofilm Activity and Molecular Mechanisms [mdpi.com]
- 4. Synergistic combination of imipenem and 7-fluoroindole inhibits β-lactamases and biofilm in Carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(7-Fluoro-1H-indol-1-yl)acetic acid proper disposal procedures
Subject: Technical Protocol for the Safe Handling and Disposal of 2-(7-Fluoro-1H-indol-1-yl)acetic acid
Executive Summary & Chemical Profile
This guide defines the operational standards for the disposal of This compound (CAS: 719277-26-6 / Analogous). Unlike standard organic acids, the presence of the fluorine atom at the 7-position of the indole ring dictates a specific waste stream trajectory.
While the acetic acid moiety presents a standard acidity hazard, the carbon-fluorine (C-F) bond requires high-temperature incineration with specific scrubbing capabilities to prevent the release of hydrogen fluoride (HF) gas into the atmosphere. Do not dispose of this compound down the drain or in non-halogenated solvent streams. [1]
Physicochemical Hazard Data
| Property | Specification | Operational Implication |
| Functional Group | Carboxylic Acid + Fluorinated Indole | Corrosive to mucous membranes; precursor to HF upon combustion. |
| Acidity (pKa) | ~4.75 (Estimated) | Weak acid; requires neutralization for spill cleanup but segregation for disposal. |
| Solubility | Low in water; High in DMSO/MeOH | Rinse glassware with organic solvents, not just water. |
| Thermal Stability | Stable C-F bond | Requires incineration >1,100°C for complete destruction. |
Pre-Disposal Stabilization & Segregation (The "Self-Validating" System)
To ensure safety, we employ a Source-Segregation Protocol . This system validates itself: if the waste container is labeled "Halogenated," downstream technicians immediately know it requires HF-scrubbing incineration.
A. Solid Waste (Pure Substance)
-
Primary Container: Place the solid substance in a screw-top glass or HDPE vial.
-
Secondary Containment: Double-bag the vial in 4-mil polyethylene bags.
-
Labeling: Must read "Solid Waste: Toxic/Irritant - Organofluorine Compound."
B. Liquid Waste (Mother Liquors/HPLC Effluent)
-
Segregation Rule: NEVER mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol waste) if the total halogen content exceeds 1,000 ppm.
-
Destination: Pour into the "Halogenated Organic Waste" carboy.
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste), as the indole ring is electron-rich and can react exothermically.
Emergency Spill Response Protocol
Causality: The acidic nature causes immediate irritation, while the organic framework allows skin permeation. Speed is critical to prevent systemic absorption.
-
Isolate: Evacuate the immediate area (radius: 3 meters).
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Neutralize (The Acid-Base Logic):
-
Do not wipe with water initially (spreads the contamination).
-
Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.
-
Observation: Wait for bubbling (CO₂ evolution) to cease. This confirms the acid is neutralized to a salt form.
-
-
Collect: Sweep the resulting paste/powder into a dustpan.
-
Disposal: Place the neutralized waste into a container labeled "Debris contaminated with Fluorinated Organics."
Cradle-to-Grave Disposal Workflow
The following diagram illustrates the mandatory lifecycle of the compound, ensuring compliance with RCRA regulations regarding halogenated compounds.
Figure 1: Decision logic for waste stream segregation. Note the critical checkpoint at "Halogenated Waste Stream" to prevent scrubber failure at the incineration plant.
Technical Rationale for Incineration (The "Why")
We do not landfill this compound. The disposal method must account for the Carbon-Fluorine bond energy (~485 kJ/mol) , one of the strongest in organic chemistry.
-
Combustion: The material is sent to a rotary kiln incinerator operating >1,100°C.
-
Reaction:
-
The Critical Step (Scrubbing): The exhaust gas contains Hydrogen Fluoride (HF).[2][3] The facility must employ a wet caustic scrubber (using NaOH or Lime) to capture the HF:
-
This converts the toxic gas into Calcium Fluoride (
), a benign mineral solid [1].
-
Compliance Warning: Placing this chemical in a non-halogenated stream circumvents the scrubber requirement, potentially releasing HF gas and violating EPA emission standards [2].
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Indole-3-acetic acid (Analogous Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(7-Fluoro-1H-indol-1-yl)acetic acid
Topic: CAS: 1313712-24-1 Role: Senior Application Scientist
Executive Safety Strategy: The "Unknown Potency" Protocol
As researchers, we often handle intermediates like 2-(7-Fluoro-1H-indol-1-yl)acetic acid where specific toxicological data is sparse compared to common reagents. While the parent indole-acetic acid is a known plant auxin, the introduction of a fluorine atom at the C7 position and the N-substitution (1-yl) significantly alters its lipophilicity and metabolic stability.
The Safety Axiom: Treat this compound as a Potent Pharmaceutical Intermediate (Band 3) until proven otherwise. The fluorine substitution enhances lipid solubility, increasing the risk of dermal absorption compared to non-fluorinated indoles.
Immediate Hazard Profile (GHS Classification derived from Structural Analogs):
-
Physical State: Solid / Crystalline Powder (Risk of airborne particulate).
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following matrix is designed to create a redundant barrier system against both particulate inhalation and dermal permeation.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100 | The compound is a solid powder. Static charge during weighing can aerosolize particles. If handling >100 mg outside a fume hood, a P100 respirator is mandatory. |
| Dermal (Hands) | Double-Gloving Technique (Inner: Nitrile 4 mil / Outer: Nitrile 5-8 mil) | Fluorine Effect: Fluorinated organics often exhibit higher permeation rates through standard latex. Double nitrile layers create a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against irritating dust. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats can absorb and hold organic acids against the skin. A non-woven, fluid-resistant layer (Tyvek) prevents "wicking" of spills. |
Operational Workflow: The "Cold-to-Hood" Cycle
This compound requires cold storage (2-8°C).[4][5] A critical, often missed step is thermal acclimatization . Opening a cold bottle in a humid lab causes condensation, which hydrolyzes the acid or causes clumping, increasing handling risks.
Figure 1: The "Cold-to-Hood" workflow emphasizes thermal equilibration to prevent moisture uptake, which can degrade the reagent and increase handling difficulty.
Detailed Handling Protocol
Step 1: The Anti-Static Weighing Protocol
Fluorinated indoles are often "fluffy" and prone to static charge.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield. This prevents the powder from "jumping" onto your gloves or the balance pan.
-
Draft Control: Minimize fume hood turbulence. Lower the sash to the lowest comfortable working height (approx. 6 inches) to maintain face velocity without blowing the powder away.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without rigorous cleaning; disposable plastic spatulas are preferred to prevent cross-contamination.
Step 2: Solubilization & Containment[2][6]
-
Solvents: This compound is likely soluble in DMSO (Dimethyl sulfoxide) or Methanol.
-
The DMSO Hazard: If using DMSO, be hyper-vigilant. DMSO is a penetration enhancer . If you dissolve the fluorinated indole in DMSO and spill it on your skin, the DMSO will carry the toxicant directly into your bloodstream.
-
Rule: Never handle DMSO solutions of this compound with a single layer of gloves.
-
Step 3: Decontamination
-
Surface Cleaning: Wipe the balance area with a mild detergent (soap/water) followed by an alcohol wipe. The detergent removes the solid; the alcohol removes the residue.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches your skin.
Disposal & Emergency Response
Waste Disposal Plan:
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into "Hazardous Solid Waste" (often yellow bags/bins), destined for chemical incineration .
-
Liquid Waste: Collect in a dedicated "Organic Waste (Halogenated)" container. Do not mix with strong oxidizers (e.g., Nitric Acid) as indoles can polymerize or react exothermically.
Emergency Scenarios:
-
Eye Contact: Flush immediately for 15 minutes.[1][3][6] The acetic acid moiety is acidic; delay can cause corneal etching.
-
Skin Contact: Wash with soap and water.[6] Do not use ethanol to wash skin; it may increase absorption of the lipophilic indole.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for Indole-3-acetic acid derivatives (Analog Safety Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. 1313712-24-1|this compound|BLD Pharm [bldpharm.com]
- 5. 170893-02-4|2-(7-Fluoro-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. fishersci.dk [fishersci.dk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
